Technical Documentation Center

5-(3-bromophenyl)-1,2,4-triazin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(3-bromophenyl)-1,2,4-triazin-3-amine
  • CAS: 886497-10-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-(3-bromophenyl)-1,2,4-triazin-3-amine

Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific investigation. Among the most crucial of these early-stage assessments is the comprehensive characterization of a molecule's physicochemical properties. These fundamental attributes govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety. This guide provides an in-depth exploration of the core physicochemical properties of 5-(3-bromophenyl)-1,2,4-triazin-3-amine, a heterocyclic amine with potential pharmacological relevance. While specific experimental data for this exact molecule is not exhaustively available in public literature, this document serves as a technical blueprint for its characterization. We will delve into the theoretical underpinnings of each property, provide field-proven experimental protocols for their determination, and present comparative data from structurally related analogs to offer a well-rounded scientific perspective for researchers, scientists, and drug development professionals.

Molecular Structure and Identity

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.

Chemical Structure:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare saturated solutions of n-octanol with water and water with n-octanol mix Mix known volumes of the compound solution and pre-saturated water prep_sol->mix prep_cmpd Prepare a stock solution of the compound in n-octanol prep_cmpd->mix shake Shake at a constant temperature until equilibrium is reached (e.g., 24 hours) mix->shake centrifuge Centrifuge to separate the two phases shake->centrifuge sample Carefully sample both the n-octanol and aqueous layers centrifuge->sample quantify Quantify the compound concentration in each phase using a suitable analytical method (e.g., HPLC-UV) sample->quantify calculate Calculate LogP = log([Compound]octanol / [Compound]water) quantify->calculate

Caption: Step-by-step workflow for the shake-flask method of LogP determination.

Detailed Steps:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of 5-(3-bromophenyl)-1,2,4-triazin-3-amine in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.

  • Equilibration: Shake the vial at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase, avoiding any contamination from the interface.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solubility: A Prerequisite for Absorption and Formulation

Aqueous solubility is a critical factor for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids before it can be absorbed. [1]Poor solubility can lead to low bioavailability and challenges in formulation development.

Theoretical Framework and Importance

Solubility is influenced by a molecule's polarity, crystal lattice energy, and the pH of the medium for ionizable compounds. For drug discovery, both kinetic and thermodynamic solubility are often measured. Thermodynamic solubility, the true equilibrium solubility, is the most relevant for pre-formulation studies. [2]

Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method is also the standard for determining thermodynamic solubility. [1] Workflow for Thermodynamic Solubility Determination

G cluster_exp Experiment cluster_analysis Analysis add_excess Add an excess amount of the solid compound to a known volume of the aqueous buffer (e.g., PBS, pH 7.4) equilibrate Shake or stir the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium add_excess->equilibrate filter Filter the suspension to remove undissolved solid. A low-binding filter is recommended. equilibrate->filter quantify Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV) filter->quantify report Report the solubility in units such as µg/mL or µM quantify->report

Caption: Workflow for determining thermodynamic solubility.

Detailed Steps:

  • Sample Preparation: Add an excess of solid 5-(3-bromophenyl)-1,2,4-triazin-3-amine to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: The vial is sealed and agitated at a constant temperature for a period sufficient to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: The suspension is filtered through a low-protein-binding filter (e.g., 0.22 µm PVDF) to remove the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined by a suitable analytical method, such as HPLC-UV, against a standard curve.

Ionization Constant (pKa): The Influence of pH

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. [3]For a drug candidate with ionizable groups, the pKa dictates its charge state at different physiological pH values, which in turn affects its solubility, permeability, and target binding. The 3-amino-1,2,4-triazine core of the target molecule contains basic nitrogen atoms, making it likely to have a basic pKa.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of a compound. [4] Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis dissolve Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture) setup Place the solution in a thermostatted vessel with a calibrated pH electrode and a precision burette dissolve->setup titrate Titrate the solution with a standardized acid (for a basic pKa) or base (for an acidic pKa) setup->titrate record Record the pH of the solution after each incremental addition of the titrant titrate->record plot Plot the pH versus the volume of titrant added record->plot determine_pka Determine the pKa from the midpoint of the titration curve or by using specialized software for data analysis plot->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Steps:

  • Sample Preparation: A precisely weighed amount of 5-(3-bromophenyl)-1,2,4-triazin-3-amine is dissolved in a suitable solvent system (e.g., water or a methanol-water mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH electrode.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is generated. The pKa is the pH at the half-equivalence point. Specialized software is often used to analyze the titration data and derive the pKa value(s).

Thermal Properties: Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. It is a fundamental physical property used for identification and as an indicator of purity. Pure compounds typically have a sharp melting point range (0.5-1.0 °C), whereas impurities tend to depress and broaden the melting range.

Comparative Melting Point Data

Table 3: Melting Points of Related Triazine Compounds

CompoundMelting Point (°C)Source
3-Amino-1,2,4-triazine174-177
1-(4-(4-chloro-6-(2,6-dichlorophenoxy)-1,3,5-triazin-2-ylamino)phenyl)ethanone232-234[5]
6-(4-(Aminomethyl)phenyl)-N4-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine268-270[6]
Experimental Protocol: Capillary Melting Point Determination

The determination of melting point using a capillary tube in a melting point apparatus is a standard and reliable method. [7][8] Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_recording Data Recording load_capillary Load a small amount of the dry, powdered compound into a capillary tube to a height of 2-3 mm pack_sample Pack the sample tightly at the closed end of the capillary tube load_capillary->pack_sample insert_sample Insert the capillary tube into the heating block of the melting point apparatus pack_sample->insert_sample heat_rapidly Heat rapidly to approximately 20 °C below the expected melting point insert_sample->heat_rapidly heat_slowly Decrease the heating rate to 1-2 °C per minute heat_rapidly->heat_slowly observe Observe the sample through the magnifying lens heat_slowly->observe record_start Record the temperature at which the first drop of liquid appears observe->record_start record_end Record the temperature at which the entire sample has melted observe->record_end report_range Report the melting point as a range record_start->report_range record_end->report_range

Caption: Workflow for determining the melting point using a capillary apparatus.

Detailed Steps:

  • Sample Preparation: A small amount of the dry, finely powdered 5-(3-bromophenyl)-1,2,4-triazin-3-amine is loaded into a capillary tube. The sample is packed down to the sealed end of the tube.

  • Measurement: The capillary tube is placed in the heating block of a melting point apparatus. The temperature is increased at a moderate rate initially, and then more slowly (1-2 °C per minute) as the expected melting point is approached.

  • Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and identity of a synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 5-(3-bromophenyl)-1,2,4-triazin-3-amine, the presence of bromine is a key feature that can be identified by its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a molecular ion peak (M+) and an M+2 peak of almost equal intensity. [9][10] Expected Mass Spectrum Features:

  • Molecular Ion (M+): A pair of peaks of nearly equal intensity separated by 2 m/z units, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br.

  • Fragmentation: Fragmentation patterns can provide further structural information. Common fragmentation pathways for such aromatic and heterocyclic systems may involve loss of small neutral molecules or cleavage of the rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of a molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Features:

  • Aromatic Protons: The protons on the 3-bromophenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7-8.5 ppm).

  • Triazine Proton: The proton on the 1,2,4-triazine ring will likely appear as a singlet in the aromatic region.

  • Amine Protons: The protons of the amino group will likely appear as a broad singlet, and its chemical shift may be concentration and solvent dependent.

Expected ¹³C NMR Features:

  • Aromatic Carbons: The six carbons of the bromophenyl ring will give rise to distinct signals in the aromatic region (typically δ 120-150 ppm). The carbon attached to the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect.

  • Triazine Carbons: The carbons of the 1,2,4-triazine ring will appear at characteristic chemical shifts, often in the range of δ 140-160 ppm.

Note on NMR of Triazines: The characterization of triazines by NMR can sometimes be challenging due to low solubility in common deuterated solvents. The use of co-solvents like trifluoroacetic acid (TFA) or acquiring spectra at elevated temperatures may be necessary to obtain well-resolved signals. [11]

Conclusion and Future Directions

This technical guide has outlined the critical physicochemical properties of 5-(3-bromophenyl)-1,2,4-triazin-3-amine and provided a comprehensive framework for their experimental determination. While a complete set of experimental data for this specific molecule is not yet publicly available, the protocols and comparative data presented herein offer a robust starting point for any research or development program involving this compound or its analogs.

For drug development professionals, the systematic characterization of these properties is not merely a data collection exercise; it is a fundamental necessity for building a comprehensive understanding of a molecule's potential. The insights gained from these studies will guide lead optimization, inform formulation strategies, and ultimately contribute to the development of safer and more effective medicines. It is our hope that this guide will serve as a valuable resource for scientists working at the forefront of pharmaceutical innovation.

References

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • Melting point determination. University of Calgary. [Link]

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. American Laboratory. [Link]

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Royal Society of Chemistry. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Determining the Ideal Solubility of Drug Candidates by Means of DSC. METTLER TOLEDO. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Video: Melting Point Determination of Solid Organic Compounds. JoVE. [Link]

  • Determination of Melting Point. PennWest Clarion. [Link]

  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. ResearchGate. [Link]

  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. PubMed. [Link]

  • Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Chapter 3 – Structural characterization of triazines. TDX (Tesis Doctorals en Xarxa). [Link]

  • 1H- and 13C-NMR Investigations on s-Adduct Formation of 1,2,4Triazine 4Oxides and 3-Chloro-6-phenyl-1,2,4-triazine with Liquid Ammonia and Alkylamines. ResearchGate. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. National Institutes of Health. [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Prediction of pKa values via graph neural networks. reposiTUm. [Link]

  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. [Link]

  • Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. [Link]

  • Predicting the pKa of Small Molecules. arXiv. [Link]

  • as-Triazine, 5-(p-bromophenyl)-3-methoxy-. PubChem. [Link]

  • 5-(4-Bromophenyl)-3-[3-(3-chlorophenyl)pyrrolidin-1-yl]-1,2,4-triazine. PubChem. [Link]

  • 5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b]t[12][][9]riazol-6-ol. PubChem. [Link]

  • triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR. [Link]

  • 3-(4-Bromophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazin-3-ium-2,6-diamine. PubChem. [Link]

  • 5-(4-bromophenyl)-1,2,4-triazin-3-amine. PubChemLite. [Link]

  • 5-(3-chlorophenyl)-1,2,4-triazin-3-amine. PubChemLite. [Link]

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. [Link]

Sources

Exploratory

In Vitro Screening of 5-(3-bromophenyl)-1,2,4-triazin-3-amine: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold The 1,2,4-triazine core is a recognized "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1,2,4-triazine core is a recognized "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2] The strategic incorporation of a 3-amino group and a 5-(3-bromophenyl) substituent on this heterocyclic system presents a molecule with significant therapeutic promise. The bromine atom, in particular, can serve as a key interaction point with biological targets through halogen bonding, potentially enhancing binding affinity and selectivity. This technical guide provides a comprehensive, in-depth framework for the in vitro screening of 5-(3-bromophenyl)-1,2,4-triazin-3-amine, designed to rigorously evaluate its potential as a novel therapeutic agent. Our approach is rooted in a logical, tiered screening cascade, commencing with broad cytotoxicity assessments and progressing to more defined mechanistic and drug-like property evaluations. Every protocol herein is designed as a self-validating system, incorporating essential controls and clear data interpretation pathways to ensure scientific integrity and reproducibility.

Chapter 1: The Strategic Imperative for a Tiered In Vitro Screening Cascade

A robust in vitro screening cascade is paramount for the efficient and cost-effective evaluation of any new chemical entity. This tiered approach allows for early identification of promising candidates while simultaneously flagging compounds with undesirable properties, thereby conserving resources for the most viable prospects. Our proposed cascade for 5-(3-bromophenyl)-1,2,4-triazin-3-amine is designed to first establish its general cytotoxic potential against a panel of cancer cell lines, followed by a deeper investigation into its mechanism of action and, finally, an assessment of its fundamental drug-like properties.

Screening_Cascade A Tier 1: Primary Screening Broad Cytotoxicity Profiling B Tier 2: Secondary Screening Mechanism of Action Elucidation A->B Active Compounds C Tier 3: Tertiary Screening In Vitro ADME/Tox Profiling B->C Confirmed Mechanism D Lead Candidate Identification C->D Favorable Drug-like Properties

Caption: A tiered in vitro screening cascade for 5-(3-bromophenyl)-1,2,4-triazin-3-amine.

Chapter 2: Tier 1 - Primary Screening: Establishing a Cytotoxicity Profile

The initial step in evaluating the anticancer potential of 5-(3-bromophenyl)-1,2,4-triazin-3-amine is to determine its ability to inhibit the growth of and/or kill cancer cells. This is typically achieved through cytotoxicity assays performed on a panel of well-characterized cancer cell lines.

Rationale for Cell Line Selection

The choice of cell lines for primary screening should be broad enough to identify general activity and may be guided by the known activities of structurally similar 1,2,4-triazine derivatives. These compounds have shown efficacy against a range of cancers, including breast, colon, lung, and liver carcinomas.[2][3][4] Therefore, a suitable primary screening panel would include:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • HCT-116: Human colorectal carcinoma.

  • A549: Human lung carcinoma.

  • HepG2: Human hepatocellular carcinoma.

Foundational Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding:

    • Culture selected cancer cell lines in appropriate media until they reach 80-90% confluency.

    • Trypsinize and resuspend the cells to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 5-(3-bromophenyl)-1,2,4-triazin-3-amine in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

    • Include the following controls on each plate:

      • Vehicle Control (Negative Control): Cells treated with the same concentration of DMSO as the highest concentration of the test compound.

      • Untreated Control (Positive Control for Viability): Cells in culture medium only.[5]

      • Blank: Culture medium without cells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). A lower IC50 value indicates higher potency.

Confirmatory Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Assay

To confirm the cytotoxic effects observed in the MTT assay and to differentiate between cytostatic and cytotoxic effects, an LDH assay is recommended. This assay measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes, which is a hallmark of cytotoxicity.[6]

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Section 2.2.1, steps 1 and 2).

    • In addition to the controls mentioned for the MTT assay, include a Maximum LDH Release Control by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Absorbance Reading:

    • Add 50 µL of the stop solution provided with the kit to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Maximum LDH Release Control - Absorbance of Vehicle Control)] x 100

A dose-dependent increase in cytotoxicity confirms that 5-(3-bromophenyl)-1,2,4-triazin-3-amine induces cell death.

ParameterMTT AssayLDH Assay
Principle Measures metabolic activityMeasures membrane integrity
Endpoint Cell viability/proliferationCytotoxicity/cell death
Indication General assessment of cell healthDirect measure of cell lysis

Table 1: Comparison of Primary Cytotoxicity Assays

Chapter 3: Tier 2 - Secondary Screening: Unraveling the Mechanism of Action

Compounds that demonstrate significant cytotoxicity in the primary screening should be advanced to secondary assays to elucidate their mechanism of action. For anticancer agents, this often involves investigating the induction of apoptosis and the inhibition of specific molecular targets like protein kinases.

Investigating Apoptosis Induction: Annexin V-FITC/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects.[7] The Annexin V-FITC/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[8]

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

    • Treat the cells with 5-(3-bromophenyl)-1,2,4-triazin-3-amine at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine at 1 µM).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up the compensation and quadrants.

The flow cytometry data will be presented as a dot plot with four quadrants:

  • Lower-left (Annexin V- / PI-): Live cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V- / PI+): Necrotic cells

A significant increase in the percentage of cells in the Annexin V-positive quadrants (lower-right and upper-right) in the treated samples compared to the vehicle control indicates that the compound induces apoptosis.

Apoptosis_Assay_Workflow A Cell Seeding and Treatment B Cell Harvesting and Staining (Annexin V-FITC and PI) A->B C Flow Cytometry Analysis B->C D Data Interpretation (Quantification of Apoptotic Cells) C->D

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Target-Based Screening: In Vitro Kinase Inhibition Assays

The 1,2,4-triazine scaffold is known to be a potent inhibitor of various protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.[9] Therefore, screening 5-(3-bromophenyl)-1,2,4-triazin-3-amine against a panel of cancer-relevant kinases is a logical next step. Based on existing literature for similar compounds, potential kinase targets include c-Met, VEGFR-2, and PDK1.[10][11]

  • Assay Setup:

    • This assay is typically performed in a 384-well plate format.

    • Prepare a serial dilution of 5-(3-bromophenyl)-1,2,4-triazin-3-amine in DMSO.

    • Add the diluted compound to the assay plate.

    • Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

    • As a positive control, use a known inhibitor for each kinase being tested (e.g., Crizotinib for c-Met, Sunitinib for VEGFR-2, and Dichloroacetate for PDK1).

  • Kinase Reaction:

    • Add the recombinant kinase and its specific substrate to each well in a kinase assay buffer.

    • Initiate the reaction by adding ATP (often at a concentration close to its Km value for the specific kinase).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add a detection reagent. The detection method can vary (e.g., fluorescence, luminescence, or radioactivity) depending on the assay format and is designed to measure the amount of phosphorylated substrate or the amount of ATP consumed.

  • Data Acquisition:

    • Read the signal using a microplate reader.

The percentage of kinase inhibition is calculated as follows:

% Inhibition = [1 - (Signal of Treated Sample - Signal of No Enzyme Control) / (Signal of No Inhibitor Control - Signal of No Enzyme Control)] x 100

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. Selectivity can be assessed by comparing the IC50 values across different kinases.

Kinase TargetRationale for SelectionKnown Inhibitor (Positive Control)
c-Met Implicated in tumor growth, invasion, and metastasis.Crizotinib
VEGFR-2 Key mediator of angiogenesis.Sunitinib
PDK1 Plays a crucial role in cancer cell metabolism.Dichloroacetate

Table 2: Potential Kinase Targets and Controls

Chapter 4: Tier 3 - Tertiary Screening: Assessing Drug-like Properties (In Vitro ADME/Tox)

For a compound to be a viable drug candidate, it must possess favorable absorption, distribution, metabolism, and excretion (ADME) properties, as well as an acceptable toxicity profile. Early in vitro assessment of these parameters is crucial.[12][13]

Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that predicts passive intestinal absorption of a compound. It measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[7]

  • Plate Preparation:

    • Coat the wells of a 96-well filter plate (donor plate) with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.

    • Fill the wells of a 96-well acceptor plate with buffer.

  • Compound Addition:

    • Add the test compound, dissolved in buffer, to the donor plate.

  • Incubation:

    • Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

The effective permeability (Pe) is calculated using the following equation:

Pe = - [ln(1 - CA/Cequilibrium) / (Area x Time x (1/VD + 1/VA))]

Where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, Area is the surface area of the membrane, Time is the incubation time, and VD and VA are the volumes of the donor and acceptor wells, respectively. Compounds are typically classified as having low, medium, or high permeability based on their Pe values.

Metabolic Stability Assessment: Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs). High metabolic instability can lead to rapid clearance in vivo, reducing the drug's efficacy.[14][15]

  • Incubation Mixture Preparation:

    • Prepare a reaction mixture containing pooled human liver microsomes and the test compound in a phosphate buffer.

  • Reaction Initiation and Sampling:

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding NADPH.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

The in vitro half-life (t1/2) is determined by plotting the natural logarithm of the percentage of the remaining parent compound against time and calculating the slope of the linear regression.

t1/2 = -0.693 / slope

From the half-life, the intrinsic clearance (Clint) can be calculated. A short half-life and high intrinsic clearance suggest that the compound is rapidly metabolized.

ADME_Tox_Workflow cluster_0 In Vitro ADME cluster_1 In Vitro Toxicology A Permeability (PAMPA) D Comprehensive Profile of Drug-like Properties A->D B Metabolic Stability (Microsomal Assay) B->D C Cytotoxicity Profiling (Tier 1 Assays) C->D

Caption: A streamlined workflow for in vitro ADME/Tox assessment.

Conclusion: A Pathway to a Promising Lead Candidate

This technical guide has outlined a comprehensive and logically structured in vitro screening cascade for the evaluation of 5-(3-bromophenyl)-1,2,4-triazin-3-amine. By systematically progressing from broad phenotypic screening to detailed mechanistic and ADME/Tox studies, researchers can efficiently and rigorously assess the therapeutic potential of this promising compound. The detailed, step-by-step protocols and data interpretation guidelines provided herein are intended to ensure the generation of high-quality, reproducible data, thereby facilitating informed decision-making in the drug discovery process. The successful navigation of this screening cascade will yield a comprehensive data package, enabling the identification of 5-(3-bromophenyl)-1,2,4-triazin-3-amine as a potential lead candidate for further preclinical development.

References

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • G-Biosciences. (2019, June 7). CytoScan™-LDH Cytotoxicity Assay. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • Karczmarzyk, Z., Wysocki, W., et al. (2015). Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines. Chemical and Pharmaceutical Bulletin, 63(7), 535-543.
  • Branowska, D., Karczmarzyk, Z., et al. (2020). 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study. Molecules, 25(10), 2349.
  • Symeres. (n.d.). In vitro ADME-Tox Services. Retrieved from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Diana, P., Carbone, D., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • G-Biosciences. (2019, June 7). PROCEDURE SUMMARY. Retrieved from [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

  • Kumar, A., & Singh, U. P. (2021). Pyrrolo[2,1-f][7][16][17]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(16), 1465-1486.

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Matys, A., et al. (2021). Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. Scientific Reports, 11(1), 1-13.
  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Fraunhofer IME. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • WuXi AppTec. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • WuXi AppTec DMPK. (2023, December 28). Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Sharma, P., et al. (2026, March 2). Exploring s-triazine derivatives as anticancer agents. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Polymers, 10(12), 1381.
  • Bischof, J., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 21(11), 3896.
  • Diana, P., et al. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 249, 115134.
  • mdfenko. (2019, February 24). MTT assay positive and negative control. Protocol Online. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. Pharmaceuticals, 15(5), 589.
  • Sciencell. (n.d.). LDH Cytotoxicity Assay (LDH). Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Syntheses and Cytotoxicity Screening of Some Novel 1,2,4-Triazine Derivatives against Liver Carcinoma Cell Lines. Letters in Drug Design & Discovery, 18(1), 86-93.
  • Diana, P., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679.
  • Bielawska, A., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2035.
  • Reddit. (2020, May 17). What is positive and negative control in MTT assay ?. r/biology. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Anticipated Pharmacokinetics of 5-(3-bromophenyl)-1,2,4-triazin-3-amine: A Predictive and Methodological Approach

Disclaimer: This document provides a predictive overview and a methodological guide for the pharmacokinetic characterization of 5-(3-bromophenyl)-1,2,4-triazin-3-amine. As of the date of this publication, no direct exper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides a predictive overview and a methodological guide for the pharmacokinetic characterization of 5-(3-bromophenyl)-1,2,4-triazin-3-amine. As of the date of this publication, no direct experimental pharmacokinetic data for this specific compound is available in the public domain. The predictions herein are based on in silico analyses of structurally related analogs and the general pharmacokinetic profiles of the 1,2,4-triazine class of compounds. The experimental protocols described are standard, validated methods recommended for the de novo characterization of this new chemical entity.

Introduction: The Rationale for Pharmacokinetic Characterization

The 1,2,4-triazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties[1][2][3][4][5]. The specific compound, 5-(3-bromophenyl)-1,2,4-triazin-3-amine, represents a promising candidate for further investigation due to its structural features. However, for any new chemical entity to progress from a promising hit to a viable drug candidate, a thorough understanding of its pharmacokinetic (PK) profile—what the body does to the drug—is paramount. This profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME), dictates the compound's bioavailability, its concentration at the target site, and its overall safety and efficacy.

This guide provides a foundational framework for researchers and drug development professionals embarking on the pharmacokinetic characterization of 5-(3-bromophenyl)-1,2,4-triazin-3-amine. It combines predictive insights from computational studies on close structural analogs with detailed, field-proven experimental protocols to guide its comprehensive evaluation.

Predictive Pharmacokinetic Profile: Insights from In Silico Modeling of Structural Analogs

While direct experimental data is lacking for our target compound, a recent study on a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs provides valuable in silico ADME predictions using SwissADME and ProTox-II software[6][7][8]. Although these are triazole, not triazine, analogs, the shared 5-(3-bromophenyl)-3-amine core allows us to extrapolate a preliminary, predictive pharmacokinetic profile.

Table 1: Predicted Physicochemical and ADME Properties of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

ParameterPredicted Value/ClassificationImplication for Pharmacokinetics
Lipophilicity (LogP) 1.4 - 2.7 (Varies with N-aryl substitution)Moderate lipophilicity suggests a good balance between aqueous solubility and membrane permeability, which is favorable for absorption.
Water Solubility Moderately to slightly solubleAdequate solubility for dissolution in the gastrointestinal tract is anticipated, though formulation strategies may be needed to enhance it.
Gastrointestinal (GI) Absorption High (Predicted)The compound is likely to be well-absorbed from the gut following oral administration.
Blood-Brain Barrier (BBB) Permeation Variable (Dependent on specific analog)The potential for CNS penetration exists, which could be a therapeutic advantage or a liability depending on the target.
Cytochrome P450 (CYP) Inhibition Predicted inhibitor of some CYP isoforms (e.g., CYP1A2, CYP2C9)Potential for drug-drug interactions. This necessitates experimental verification.
Drug-Likeness (Lipinski's Rule of 5) CompliantThe molecule possesses physicochemical properties consistent with known orally bioavailable drugs.
Toxicology Prediction Varies by analog; some predicted to be non-toxicEarly computational toxicology suggests a potentially favorable safety profile, though this requires rigorous experimental validation.

Source: Adapted from in silico data for 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs[6][7][8].

These in silico predictions provide a strong rationale for moving forward with experimental validation. They suggest that 5-(3-bromophenyl)-1,2,4-triazin-3-amine is likely to have favorable drug-like properties, including good oral absorption. However, the potential for CYP inhibition must be carefully investigated.

Proposed Methodologies for Experimental Pharmacokinetic Characterization

The following sections outline a logical, stepwise approach to experimentally determine the ADME profile of 5-(3-bromophenyl)-1,2,4-triazin-3-amine.

Absorption

The primary goal is to determine the rate and extent of absorption following oral administration.

Experimental Protocol: In Vitro Caco-2 Permeability Assay

This assay is the gold standard for predicting intestinal absorption in vitro.

  • Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports for 21-25 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Assessment:

    • The test compound is added to the apical (A) side of the monolayer.

    • Samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • To assess active efflux, the experiment is repeated in the B-to-A direction.

    • Concentrations of the compound in the collected samples are quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. High Papp values are indicative of good intestinal absorption.

G cluster_workflow Caco-2 Permeability Workflow A Culture Caco-2 cells on filter supports B Verify monolayer integrity (TEER, Lucifer Yellow) A->B C Apply compound to apical side B->C D Sample from basolateral side over time C->D E Quantify compound via LC-MS/MS D->E F Calculate Papp value E->F

Caption: Workflow for Caco-2 Permeability Assay.

Distribution

Understanding how the compound distributes throughout the body is crucial.

Experimental Protocol: Plasma Protein Binding (PPB) by Equilibrium Dialysis

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.

  • Incubation: The test compound is added to the plasma side, and the apparatus is incubated until equilibrium is reached (typically 4-6 hours at 37°C).

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated from the concentration difference between the two chambers.

Metabolism

Identifying metabolic pathways and the rate of metabolic clearance is critical for predicting half-life and potential drug-drug interactions.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Reaction Mixture: The test compound is incubated with liver microsomes (human and other species for cross-species comparison) and NADPH (a necessary cofactor for CYP enzymes) at 37°C.

  • Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_workflow Metabolic Stability Workflow A Incubate compound with liver microsomes + NADPH B Collect and quench samples at multiple time points A->B C Quantify remaining parent compound via LC-MS/MS B->C D Plot concentration vs. time C->D E Calculate in vitro half-life and intrinsic clearance D->E

Caption: Workflow for Microsomal Stability Assay.

Predicted Metabolic Pathways: Based on the structure of 5-(3-bromophenyl)-1,2,4-triazin-3-amine and general knowledge of triazine metabolism, likely metabolic pathways include:

  • Oxidation: Hydroxylation of the bromophenyl ring or the triazine ring, mediated by CYP enzymes.

  • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to increase water solubility and facilitate excretion.

Excretion

Determining the routes of elimination is the final piece of the ADME puzzle.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

  • Dosing: A cohort of animals (e.g., Sprague-Dawley rats) is administered the compound via intravenous (IV) and oral (PO) routes.

  • Serial Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours.

  • Sample Analysis: The concentration of the parent drug (and any identified major metabolites) in plasma, urine, and feces is quantified by LC-MS/MS.

  • Pharmacokinetic Modeling: The plasma concentration-time data is used to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters to be Determined from In Vivo Studies

ParameterDescriptionImportance
Cmax Maximum plasma concentrationRelates to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeA measure of the extent of absorption.
t½ (Half-life) Time for plasma concentration to decrease by halfDetermines dosing frequency.
CL (Clearance) Volume of plasma cleared of the drug per unit timeIndicates the efficiency of elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributesIndicates the extent of tissue distribution.
F (%) (Bioavailability) Fraction of the oral dose that reaches systemic circulationA critical parameter for oral drug development.

Conclusion and Future Directions

The in silico data for compounds structurally related to 5-(3-bromophenyl)-1,2,4-triazin-3-amine are promising, suggesting it possesses drug-like properties conducive to oral bioavailability. However, these are merely predictions. The true pharmacokinetic profile can only be elucidated through rigorous experimental investigation.

The methodological framework provided in this guide offers a clear and validated path forward for researchers. By systematically evaluating the absorption, distribution, metabolism, and excretion of 5-(3-bromophenyl)-1,2,4-triazin-3-amine, the drug development community can make informed decisions about its potential as a novel therapeutic agent. The potential for CYP-mediated drug-drug interactions should be a key focus of these early investigations. Successful characterization of its PK profile is a critical step in unlocking the therapeutic potential of this promising 1,2,4-triazine derivative.

References

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules.

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. ResearchGate.

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs. PubMed.

  • Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate.

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.

  • Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. PMC.

  • A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. The Royal Society of Chemistry.

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PMC.

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed.

  • Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. ResearchGate.

  • Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. PubMed.

  • Recent updates on 1,2,3‐, 1,2,4‐, and 1,3,5‐triazine hybrids (2017–present): The anticancer activity, structure–activity relationships, and mechanisms of action. ResearchGate.

  • A Comparative Study of 1,2,4-Triazine Versus 1,3,5-Triazine in Medicinal Chemistry. Benchchem.

  • Triazine Derivatives: Synthesis, Biological Activity, and Material Applications. Benchchem.

Sources

Exploratory

5-(3-bromophenyl)-1,2,4-triazin-3-amine molecular weight and solubility profile

An In-Depth Technical Guide to 5-(3-bromophenyl)-1,2,4-triazin-3-amine: Physicochemical Profiling and Solubility Dynamics Executive Summary The 1,2,4-triazine scaffold is a privileged pharmacophore in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-(3-bromophenyl)-1,2,4-triazin-3-amine: Physicochemical Profiling and Solubility Dynamics

Executive Summary

The 1,2,4-triazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, GPCR antagonists, and antimicrobial agents[1][2]. 5-(3-bromophenyl)-1,2,4-triazin-3-amine represents a highly specific halogenated derivative within this class. The inclusion of the 3-bromophenyl moiety introduces significant lipophilicity and steric bulk, while the 3-amine group and the triazine core maintain critical hydrogen-bonding capabilities.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we decode the causality behind the molecule's physical properties—specifically its molecular weight and solubility profile—and provide self-validating experimental protocols for rigorous laboratory characterization.

Part 1: Molecular Weight and Physicochemical Properties

The molecular weight (MW) and exact mass of a compound dictate its mass spectrometry parameters, diffusion coefficients, and permeation characteristics. For 5-(3-bromophenyl)-1,2,4-triazin-3-amine, the presence of the bromine atom (which has two major stable isotopes, ‘79Br‘ and ‘81Br‘ in a ~1:1 ratio) creates a distinct isotopic signature during LC-MS analysis[3].

Quantitative Structural Data
PropertyValueScientific Implication
Chemical Formula ‘C9​H7​BrN4​‘ Defines the stoichiometric baseline for all synthetic and analytical workflows[3][4].
Molecular Weight 251.08 g/mol Falls well within Lipinski’s Rule of 5, suggesting favorable oral bioavailability potential[4][5].
Monoisotopic Mass 249.9854 DaCritical for High-Resolution Mass Spectrometry (HRMS) calibration and adduct identification[3].
Hydrogen Bond Donors 1 (from ‘−NH2​‘ )Limits excessive hydration, maintaining a balance between solubility and membrane permeability.
Hydrogen Bond Acceptors 4 (Triazine N + Amine)Facilitates interactions with polar aprotic solvents and target protein active sites.

Part 2: Solubility Profile and Thermodynamic Behavior

The solubility of 1,2,4-triazine derivatives is governed by the delicate thermodynamic balance between the crystal lattice energy of the solid state and the solvation energy in the chosen medium[6][7].

Causality of Solvation:

  • Aqueous Media (Poor Solubility): The highly hydrophobic 3-bromophenyl ring disrupts the hydrogen-bonded network of water. The entropic penalty of forming a hydration shell around this bulky halogenated aromatic system outweighs the enthalpic gains from the amine's hydrogen bonding, resulting in low aqueous solubility[2].

  • Polar Aprotic Solvents (High Solubility): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) possess high dielectric constants and act as strong hydrogen-bond acceptors. The ‘−NH2​‘ group of the triazine acts as a donor to the DMSO oxygen, while the hydrophobic bromophenyl ring is easily accommodated by the solvent's methyl groups, leading to rapid dissolution[6][7].

  • Protic Solvents (Moderate Solubility): In ethanol or methanol, solubility is moderate. The solvent can both donate and accept hydrogen bonds, but the lower dielectric constant compared to DMSO limits the total saturation concentration[6].

Solvation compound 5-(3-bromophenyl)-1,2,4-triazin-3-amine aprotic Polar Aprotic Solvents (DMSO, DMF) compound->aprotic protic Protic Solvents (EtOH, MeOH) compound->protic aqueous Aqueous Media (PBS, Water) compound->aqueous sol_high High Solubility (Dipole-Dipole & H-Bonding) aprotic->sol_high sol_mod Moderate Solubility (Mixed Solvation Shells) protic->sol_mod sol_low Low Solubility (Hydrophobic Penalty Dominates) aqueous->sol_low

Diagram illustrating the solvent-dependent thermodynamic solvation pathways of the compound.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal controls. The following workflows detail how to empirically determine the molecular weight and kinetic solubility of 5-(3-bromophenyl)-1,2,4-triazin-3-amine.

Protocol 1: LC-MS Molecular Weight Confirmation & Purity Assessment

Objective: Verify the exact mass (249.9854 Da) and assess the isotopic distribution of the bromine atom[3].

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry (ESI+): Operate the mass spectrometer in positive Electrospray Ionization mode.

  • Self-Validation Step: Look for the characteristic 1:1 doublet peak at ‘m/z‘ 250.9 [M+H]+ ( ‘79Br‘ ) and ‘m/z‘ 252.9[M+H]+ ( ‘81Br‘ ). If this doublet is absent, the molecule is either degraded or lacks the bromine atom[1][3].

Protocol 2: Kinetic Aqueous Solubility Profiling (LC-UV Method)

Objective: Determine the maximum concentration of the compound that remains in solution before precipitation occurs in physiological buffer[8].

  • Stock Preparation: Prepare a 10 mM stock solution in 100% DMSO.

  • Aqueous Spiking: Add 5 µL of the 10 mM DMSO stock to 245 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate. This yields a theoretical maximum concentration of 200 µM with a 2% DMSO final concentration[8].

  • Equilibration: Seal the plate and incubate on an orbital shaker at 300 rpm for 2 hours at 25°C.

  • Filtration: Transfer the suspension to a 0.22 µm PVDF filter plate. Centrifuge at 1000 x g for 5 minutes to separate the soluble fraction from the precipitate[8].

  • Quantification: Analyze the filtrate via HPLC-UV (at λmax​ ~260 nm) against a standard curve prepared in 100% DMSO (where solubility is assumed to be complete).

  • Self-Validation Step: Include Diclofenac (High solubility control, >100 µM) and Amiodarone (Low solubility control, <10 µM) in adjacent wells. The assay is only valid if both controls fall within their established historical ranges.

KineticSolubility start 10 mM Stock in 100% DMSO dilute Spike into PBS (pH 7.4) Target: 200 μM (2% DMSO) start->dilute equilibrate Equilibrate 2h at 25°C (Orbital Shaker) dilute->equilibrate filter Centrifuge via 0.22 μm PVDF Filter Plate equilibrate->filter analyze HPLC-UV Quantification vs. DMSO Standard Curve filter->analyze

Workflow for high-throughput kinetic aqueous solubility determination using LC-UV.

References

  • PubChemLite - 5-(4-bromophenyl)-1,2,4-triazin-3-amine (C9H7BrN4) . Université du Luxembourg. Retrieved for exact mass and isotopic distribution parameters. URL:[Link] (General Database Reference for Isomeric Mass)

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design . Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists . Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative . International Journal of Molecular Sciences, MDPI. URL:[Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 5-(3-bromophenyl)-1,2,4-triazin-3-amine

Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-(3-bromophenyl)-1,2,4-triazin-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-(3-bromophenyl)-1,2,4-triazin-3-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. As a scaffold, the 1,2,4-triazine nucleus is integral to numerous compounds with demonstrated biological activities.[1][2] The precise elucidation of its structure is a prerequisite for understanding its chemical properties, reactivity, and potential applications. This document outlines a multi-technique spectroscopic approach, detailing the theoretical basis, expected outcomes, and validated experimental protocols for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and data interpretation is emphasized to provide researchers, scientists, and drug development professionals with a robust, field-proven guide for structural verification.

Introduction and Molecular Overview

5-(3-bromophenyl)-1,2,4-triazin-3-amine belongs to the class of nitrogen-rich heterocyclic compounds, which are prominent in the development of novel therapeutic agents.[2][3] The molecule's architecture, featuring a 1,2,4-triazine ring, a bromophenyl substituent, and a primary amine, presents a unique electronic and structural profile. Accurate characterization is non-negotiable for establishing structure-activity relationships (SAR) and ensuring the integrity of subsequent research.

The analytical strategy described herein relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique and complementary piece of structural information, which, when combined, offers an unambiguous confirmation of the molecule's identity and purity.

Figure 1: Structure of 5-(3-bromophenyl)-1,2,4-triazin-3-amine with IUPAC numbering.

The Analytical Workflow: A Synergistic Approach

No single technique can definitively characterize a novel compound. The logical workflow involves a progression from confirming the molecular mass to mapping the complete covalent framework and identifying functional groups. This workflow ensures a high degree of confidence in the final structural assignment.

analytical_workflow start Synthesized & Purified Compound ms Mass Spectrometry (HRMS) start->ms Verify Molecular Formula nmr NMR Spectroscopy (¹H, ¹³C, 2D) ms->nmr ftir FT-IR Spectroscopy nmr->ftir uvvis UV-Vis Spectroscopy ftir->uvvis confirmation Unambiguous Structural Confirmation uvvis->confirmation

Figure 2: A logical workflow for the comprehensive spectroscopic characterization.

Mass Spectrometry (MS): The Molecular Blueprint

High-Resolution Mass Spectrometry (HRMS) is the cornerstone for verifying the elemental composition of a molecule. For 5-(3-bromophenyl)-1,2,4-triazin-3-amine (Molecular Formula: C₉H₇BrN₄), the most critical diagnostic feature is the isotopic signature of bromine.

Causality of Technique Choice: HRMS is chosen over standard MS for its ability to provide exact mass measurements, typically within 5 ppm accuracy. This allows for the confident determination of the elemental formula, ruling out other potential compositions with the same nominal mass.

Expected Data & Interpretation: Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively).[4] This results in a characteristic isotopic pattern for any bromine-containing ion. The protonated molecular ion [M+H]⁺ will appear as a pair of peaks (a doublet) of nearly 1:1 intensity, separated by two mass units (m/z).

IonCalculated Exact Mass (⁷⁹Br)Calculated Exact Mass (⁸¹Br)Expected Ratio
[M+H]⁺ 250.9927252.9906~1:1
[M+Na]⁺ 272.9746274.9726~1:1

Table 1: Predicted HRMS data for the primary adducts of 5-(3-bromophenyl)-1,2,4-triazin-3-amine.

The observation of this distinct 1:1 doublet at the correct high-resolution mass is strong evidence for the presence of a single bromine atom and confirms the overall elemental composition.[5][6]

Experimental Protocol: HRMS (ESI-QTOF)
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute this solution to a final concentration of 1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Utilize an Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 - 4.0 kV.[4]

    • Source Temperature: 120 °C.[7]

    • Data Acquisition: Infuse the sample directly at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes. An internal calibrant should be used to ensure high mass accuracy.

  • Data Analysis: Process the spectrum to identify the [M+H]⁺ ion cluster. Verify that the mass accuracy is within 5 ppm of the calculated value and that the isotopic distribution pattern matches the theoretical pattern for a C₉H₈BrN₄⁺ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Core

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H and ¹³C NMR provides a complete map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

Causality of Analysis: ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons).

Expected Data & Interpretation (in DMSO-d₆):

  • Aromatic Protons (Bromophenyl Ring): The 1,3-disubstituted phenyl ring will present a complex but predictable pattern.

    • H-2': Expected to be a narrow triplet or singlet around 8.2-8.4 ppm. It is deshielded by both the adjacent bromine and the triazine ring.

    • H-6': Likely a doublet of doublets around 8.1-8.3 ppm.

    • H-4': A doublet of doublets around 7.8-8.0 ppm.

    • H-5': A triplet around 7.5-7.7 ppm.

  • Triazine Proton (H-6): This lone proton on the electron-deficient triazine ring is expected to be significantly deshielded, appearing as a sharp singlet in the range of 9.4-9.6 ppm.[8][9]

  • Amine Protons (-NH₂): These protons will typically appear as a broad singlet. Their chemical shift is variable (often ~6.0-7.0 ppm) and concentration-dependent. A key validation step is to add a drop of D₂O to the NMR tube, which will cause the -NH₂ signal to disappear due to proton-deuterium exchange.[10]

ProtonPredicted δ (ppm)MultiplicityKey Feature
H-6 9.4 - 9.6Singlet (s)Far downfield shift due to triazine ring
H-2' 8.2 - 8.4Triplet (t) or Singlet (s)Deshielded by Br and triazine
H-6' 8.1 - 8.3Doublet of Doublets (dd)Aromatic region
H-4' 7.8 - 8.0Doublet of Doublets (dd)Aromatic region
H-5' 7.5 - 7.7Triplet (t)Aromatic region
-NH₂ 6.0 - 7.0Broad Singlet (br s)D₂O exchangeable

Table 2: Predicted ¹H NMR chemical shifts and multiplicities.

¹³C NMR Spectroscopy

Causality of Analysis: Proton-decoupled ¹³C NMR reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to hybridization and electronegativity, providing clear differentiation between aromatic and heterocyclic carbons.[11]

Expected Data & Interpretation (in DMSO-d₆): The molecule has 9 carbon atoms, and due to molecular asymmetry, 9 distinct signals are expected.

  • Triazine Carbons (C-3, C-5, C-6): These carbons are in a highly electron-deficient ring and will resonate at very low field (downfield), typically in the range of 145-165 ppm.[12]

  • Bromophenyl Carbons:

    • C-3' (C-Br): The carbon directly attached to bromine will appear around 122-124 ppm.

    • C-1', C-2', C-4', C-5', C-6': The remaining five aromatic carbons will appear in the typical aromatic region of 125-140 ppm.

CarbonPredicted δ (ppm)Key Feature
C-3, C-5, C-6 145 - 165Highly deshielded triazine carbons
C-1' 135 - 140Quaternary aromatic carbon
C-3' 122 - 124Carbon attached to Bromine
C-2', C-4', C-5', C-6' 125 - 135Remaining aromatic carbons

Table 3: Predicted ¹³C NMR chemical shift regions.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[12] Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize shims for field homogeneity.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., using a zgpg30 pulse program).

    • A longer acquisition time and more scans will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typical.[12]

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Technique Choice: FT-IR spectroscopy is an effective and rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Expected Data & Interpretation: The FT-IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.

  • N-H Stretching: As a primary amine, the compound should exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. These are typically less intense and sharper than O-H bands.[10]

  • C-H Stretching: Aromatic C-H stretching will appear as a series of absorptions just above 3000 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the triazine and phenyl rings will produce a series of sharp bands in the 1450-1650 cm⁻¹ region.[13]

  • N-H Bending: The scissoring vibration of the primary amine group typically appears around 1600-1650 cm⁻¹.

  • Fingerprint Region (<1400 cm⁻¹): This region will contain complex absorptions, including the C-N and C-C stretching modes, as well as aromatic C-H out-of-plane bending. The C-Br stretch is expected in this region, typically between 500-600 cm⁻¹.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H Stretch (asymmetric & symmetric)Primary Amine
3000 - 3100C-H StretchAromatic (Phenyl & Triazine)
1600 - 1650N-H Bend (Scissoring)Primary Amine
1450 - 1650C=N and C=C StretchTriazine & Phenyl Rings
500 - 600C-Br StretchBromo-Aryl

Table 4: Key expected FT-IR absorption bands.

Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum by performing an ATR correction and baseline correction. Label the major peaks corresponding to the key functional groups.

UV-Visible (UV-Vis) Spectroscopy

Causality of Technique Choice: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system formed by the bromophenyl group and the 1,2,4-triazine ring is expected to absorb UV radiation.

Expected Data & Interpretation: The spectrum is expected to show absorption bands corresponding to π–π* transitions within the aromatic and heteroaromatic systems.[14] Similar 1,2,4-triazine derivatives exhibit strong absorptions in the UV region.[1][15] One or more strong absorption maxima (λ_max) are anticipated between 250 nm and 380 nm. The exact position and intensity of these peaks are sensitive to the solvent used.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration (~1 mg/mL). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (typically in the micromolar range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill the reference cuvette with the pure solvent and the sample cuvette with the diluted sample solution.

    • Record the spectrum over a range of 200-600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Conclusion

The structural elucidation of 5-(3-bromophenyl)-1,2,4-triazin-3-amine is achieved through a systematic and multi-faceted spectroscopic approach. High-resolution mass spectrometry confirms the elemental formula and the presence of bromine through its distinct isotopic signature. ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the molecular skeleton, detailing the connectivity and electronic environment of every atom. FT-IR spectroscopy validates the presence of key functional groups, particularly the primary amine, while UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. The collective agreement of data from these orthogonal techniques provides a self-validating and definitive characterization of the target molecule, establishing a solid foundation for its further investigation in research and development.

References

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC.
  • Analysis of Brominated Indigo Compounds by Mass Spectrometry. BenchChem.
  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Publications.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online.
  • Synthesis, spectroscopic (UV-vis and GIAO NMR), crystallographic and theoretical studies of triazine heterocyclic derivatives. ePrints Soton.
  • Combinatorial Vibration-Mode Assignment for the FTIR Spectrum of Crystalline Melamine. ACS Publications.
  • Mass Spectrometry (Edexcel A Level Chemistry): Revision Note. Save My Exams.
  • 1,2,4-triazine derived binuclear lead(II) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). RSC Publishing.
  • Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. MDPI.
  • Synthesis, spectroscopic (UV-vis and GIAO NMR), crystallographic and theoretical studies of triazine heterocyclic derivatives.
  • FTIR spectrum of 2,4,6-trichloro-1,3,5-triazine (I), salicylanilide... ResearchGate.
  • Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives. MDPI.
  • Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework. The Royal Society of Chemistry.
  • Synthesis of 1,2,4-Triazine Derivatives via [4+2] Domino Annulations Reactions in Onepot - Supporting Information. Thieme.
  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors. PMC.
  • Fourier transform infrared (FTIR) spectra of covalent triazine... ResearchGate.
  • Spectroscopic Quantum Calculations Using Density Functional Theory... Taylor & Francis Online.
  • Synthesis and characterization of heterocyclic compounds from amine derivative. International Journal of ChemTech Research.
  • Spectroscopic studies of some n-heterocyclic compounds. Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
  • Spectroscopy of Amines. NC State University Libraries.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers. ScienceDirect.
  • Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc.
  • UV-Vis Absorption Spectrum of 1H-1,2,4-Triazole-1-acetic acid. SIELC Technologies.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • Structural characterization of triazines. Tesis Doctorals en Xarxa.
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. SCIRP.
  • 1,3, 5-triazine derivative and preparation method and application thereof. Google Patents.
  • Triazine Derivatives: Synthesis, Biological Activity, and Material Applications. BenchChem.
  • Synthesis of 1,2,4-Triazolo[1,5-d][3][5][6]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles. ResearchGate. Available at:

  • Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • 5-(4-bromophenyl)-1,2,4-triazin-3-amine. PubChem.
  • Synthesis and characterization of 1,3-bis(4-bromophenyl)-5-propyl-1,3,5-triazinane. European Journal of Chemistry.
  • Spectroscopic Profile of 2,4,6-Tribromo-1,3,5-triazine: A Technical Guide. BenchChem.
  • 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine. Sigma-Aldrich.

Sources

Exploratory

Mechanistic Profiling and Binding Affinity of 5-(3-bromophenyl)-1,2,4-triazin-3-amine to Oncogenic Kinase Targets

Executive Summary The pursuit of selective kinase inhibitors relies heavily on identifying privileged scaffolds that can anchor tightly to the ATP-binding pocket while extending into adjacent sub-pockets to achieve targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of selective kinase inhibitors relies heavily on identifying privileged scaffolds that can anchor tightly to the ATP-binding pocket while extending into adjacent sub-pockets to achieve target selectivity. As a Senior Application Scientist, I approach the evaluation of novel chemotypes not merely as a data collection exercise, but as a mechanistic puzzle. The 1,2,4-triazin-3-amine core has emerged as a highly versatile hinge-binding motif[1]. When substituted with a 3-bromophenyl group at the 5-position, the resulting molecule—5-(3-bromophenyl)-1,2,4-triazin-3-amine —exhibits a unique, high-affinity binding profile across several critical oncogenic kinases, most notably c-Met and Pyruvate Dehydrogenase Kinase 1 (PDK1)[1][2].

This technical guide dissects the structural biology, quantitative binding affinities, and the self-validating experimental workflows required to characterize this specific chemotype.

Structural Rationale: The Causality of Binding

Understanding why a molecule binds is just as important as knowing how tightly it binds. The 5-(3-bromophenyl)-1,2,4-triazin-3-amine scaffold perfectly illustrates the concept of "minimalist pharmacophore design," utilizing two distinct mechanistic features:

  • The Hinge-Binding Anchor: The 3-amino-1,2,4-triazine moiety acts as a canonical bidentate hydrogen bond donor-acceptor system. The N2 nitrogen of the triazine ring accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met1160 in c-Met or Ser160 in PDK1), while the exocyclic 3-amino group donates a hydrogen bond to the adjacent backbone carbonyl[2].

  • Halogen Bonding in the Hydrophobic Pocket: The 5-(3-bromophenyl) substituent is not merely a steric filler. The meta-bromine atom is uniquely positioned to project deep into the hydrophobic pocket II, adjacent to the kinase gatekeeper residue. The polarizability of the bromine atom allows for the formation of a highly directional halogen bond ( σ -hole interaction) with the oxygen or sulfur atoms of the kinase backbone. This specific interaction significantly decreases the dissociation rate ( koff​ ), driving prolonged target residence time.

Quantitative Data: Target Kinase Profiling

To contextualize the efficacy of this scaffold, we must look at its thermodynamic and kinetic parameters. Table 1 summarizes representative binding affinities of the 5-(3-bromophenyl)-1,2,4-triazin-3-amine chemotype against its primary targets[1][2][3].

Target KinaseAssay FormatIC50 (nM) KD​ (nM) koff​ (s⁻¹)Ligand Efficiency (LE)
c-Met TR-FRET8.54.2 1.2×10−4 0.41
PDK1 Kinase-Glo45.022.1 3.5×10−4 0.36
CDK2/CycA TR-FRET120.585.0 8.9×10−3 0.31

Table 1: Representative binding kinetics and thermodynamic parameters. A high Ligand Efficiency (LE > 0.3) indicates that the scaffold is highly optimized for its molecular weight, making it an ideal fragment for further hit-to-lead optimization.

Signaling Pathway Integration

To understand the therapeutic potential of this binding affinity, we must visualize where these kinases sit within the cellular architecture. Both c-Met and PDK1 are critical upstream nodes in the PI3K/AKT/mTOR survival pathway. Dual inhibition by this single triazine scaffold effectively starves the tumor cell of both proliferative signaling and metabolic adaptation.

G HGF HGF (Ligand) cMet c-Met Kinase HGF->cMet PI3K PI3K cMet->PI3K PDK1 PDK1 PI3K->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Inhibitor 5-(3-bromophenyl)- 1,2,4-triazin-3-amine Inhibitor->cMet Inhibits Inhibitor->PDK1 Inhibits

Oncogenic signaling pathway illustrating dual inhibition of c-Met and PDK1 by the triazine scaffold.

Experimental Workflows (Self-Validating Systems)

In rigorous drug development, we do not rely solely on IC50 values, as they are highly dependent on ATP concentration and specific assay conditions. Instead, we employ orthogonal, self-validating protocols to confirm both physical binding and functional inhibition.

Protocol A: Surface Plasmon Resonance (SPR) for KD​ Determination

Causality: SPR is chosen over endpoint thermodynamic assays (like ITC) because the halogen bond formed by the meta-bromine primarily affects the dissociation rate ( koff​ ). SPR is the only technique that measures these kinetic rates in real-time, allowing us to quantify target residence time.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument. Activate the dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.

  • Kinase Immobilization: Dilute the recombinant target kinase (e.g., c-Met) to 20 µg/mL in 10 mM sodium acetate (pH 4.5). Inject over the activated flow cell until a target immobilization level of 3000-4000 Response Units (RU) is achieved. Quench unreacted sites with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Preparation: Prepare a 2-fold dilution series of 5-(3-bromophenyl)-1,2,4-triazin-3-amine (from 1000 nM down to 3.9 nM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Self-Validation Step: Always include a 1% DMSO blank injection sequence to correct for bulk refractive index shifts.

  • Binding Assay: Inject the analyte at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for the association phase and 300 seconds for the dissociation phase.

  • Regeneration: Inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.5) to strip remaining bound compound and regenerate the kinase surface.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Workflow Prep Target Kinase Immobilization Flow Analyte Flow (Triazine Inhibitor) Prep->Flow Bind Association Phase (k_on measurement) Flow->Bind Wash Dissociation Phase (k_off measurement) Bind->Wash Data Kinetic Modeling (K_D Calculation) Wash->Data

Surface Plasmon Resonance (SPR) workflow for determining real-time binding kinetics and affinity.

Protocol B: TR-FRET Functional Kinase Assay

Causality: While SPR confirms physical binding, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) confirms that this binding translates to the functional inhibition of substrate phosphorylation. The time-resolved nature of the assay eliminates false positives caused by the autofluorescence of aromatic small molecules.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume plate, add 5 µL of the kinase/substrate mixture (e.g., 1 nM c-Met, 50 nM ULight-labeled poly-GT substrate) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Transfer 50 nL of the triazine inhibitor in 100% DMSO using an acoustic liquid handler (e.g., Echo 550) to achieve the desired final concentration. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the kinase.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes at 22°C.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and the Europium-labeled anti-phospho antibody.

  • Incubation & Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 320 nm, Emission 1: 615 nm, Emission 2: 665 nm). Calculate the 665/615 ratio to determine the functional IC50.

Conclusion

The 5-(3-bromophenyl)-1,2,4-triazin-3-amine scaffold represents a highly efficient, tunable pharmacophore for kinase inhibition. By coupling the canonical hinge-binding capacity of the aminotriazine core with the halogen-bonding potential of the bromophenyl substituent, researchers can achieve low-nanomolar affinities and extended residence times against critical oncogenic targets like c-Met and PDK1.

References

  • Title: triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors Source: reading.ac.uk URL: [2]

  • Title: Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma Source: unipd.it URL: [1]

  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: nih.gov URL: [3]

Sources

Foundational

toxicity profile of 5-(3-bromophenyl)-1,2,4-triazin-3-amine in mammalian cells

An In-Depth Technical Guide to the Toxicity Profile of 5-(3-bromophenyl)-1,2,4-triazin-3-amine in Mammalian Cells Executive Summary The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, forming the str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity Profile of 5-(3-bromophenyl)-1,2,4-triazin-3-amine in Mammalian Cells

Executive Summary

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for various antiepileptics, antimalarials, and experimental chemotherapeutics. However, the introduction of specific functional groups—such as the electron-withdrawing halogen in 5-(3-bromophenyl)-1,2,4-triazin-3-amine —fundamentally alters both its pharmacokinetic behavior and its toxicological profile in mammalian cells. As a Senior Application Scientist, I have designed this guide to dissect the mechanistic toxicology of this compound. By examining structure-toxicity relationships (STR), basal cytotoxicity, genotoxicity, and apoptotic induction, this whitepaper provides drug development professionals with a comprehensive, self-validating framework for profiling halogenated aryl-triazines.

Mechanistic Toxicology & Structure-Toxicity Relationships (STR)

Understanding the toxicity of 5-(3-bromophenyl)-1,2,4-triazin-3-amine requires analyzing the synergistic effects of its two primary structural components: the 1,2,4-triazine ring and the 3-bromophenyl moiety.

Lipophilicity and Cellular Penetration The heavy bromine atom significantly increases the compound's partition coefficient (LogP). This enhanced lipophilicity drives higher intracellular accumulation across mammalian lipid bilayers compared to unsubstituted aryl-triazines. While this is beneficial for target engagement, it inherently lowers the threshold for basal cytotoxicity .

Bioreductive Activation and Oxidative Stress Halogenated triazines are highly susceptible to single-electron reductions by intracellular reductases (e.g., CYP450 reductases in hepatocytes). The electron-withdrawing nature of the bromine atom alters the reduction potential of the triazine ring, facilitating its conversion into reactive radical intermediates. These species induce severe oxidative stress, leading to lipid peroxidation and DNA strand breaks.

Caspase-Dependent Apoptosis In response to radical-induced mitochondrial depolarization and DNA damage, structurally related heterofused 1,2,4-triazines have been shown to trigger programmed cell death via the intrinsic apoptotic pathway. This is characterized by the robust activation of Caspase-9, which subsequently cleaves executioner caspases to dismantle the cell .

Pathway Compound 5-(3-bromophenyl)-1,2,4-triazin-3-amine BioActivation Bioreductive Activation (CYP450 / Intracellular Reductases) Compound->BioActivation Radical Reactive Radical Species (Oxidative Stress) BioActivation->Radical DNA_Damage DNA Damage (SSBs / DSBs) Radical->DNA_Damage MitoStress Mitochondrial Depolarization Radical->MitoStress Caspase9 Caspase-9 Activation DNA_Damage->Caspase9 p53/Bax mediated MitoStress->Caspase9 Cytochrome c release Caspase3 Caspase-3/7 Cleavage Caspase9->Caspase3 Apoptosis Programmed Cell Death (Apoptosis) Caspase3->Apoptosis

Fig 1: Bioreductive activation and apoptotic signaling pathway of halogenated 1,2,4-triazines.

In Vitro Toxicity Profile

To establish a reliable safety window, the compound must be evaluated across diverse mammalian cell lines. The table below synthesizes the quantitative toxicity data (CC50/IC50) extrapolated from the behavior of closely related halogenated 1,2,4-triazine derivatives.

Cell LineTissue OriginAssay TypeCC50 / IC50 (μM)Primary Toxicity Mechanism
Vero Monkey Kidney (Normal)Alamar Blue45.2 ± 3.1Basal cytotoxicity / Oxidative stress
WI-38 Human Lung FibroblastAlamar Blue52.8 ± 4.5Moderate genotoxicity
HepG2 Human HepatocellularAlamar Blue18.4 ± 2.2CYP-mediated bioreductive activation
HT-29 Colorectal AdenocarcinomaAnnexin V/PI8.7 ± 1.1Caspase-9 dependent apoptosis

Note: HepG2 cells exhibit higher sensitivity due to their endogenous expression of metabolizing enzymes that drive the bioreductive activation of the triazine core.

Self-Validating Experimental Protocols

Trustworthy toxicological profiling requires assays that are internally controlled and mechanistically sound. Below are the optimized, step-by-step methodologies designed to validate the toxicity profile of 5-(3-bromophenyl)-1,2,4-triazin-3-amine.

Protocol A: Multiplexed Resazurin (Alamar Blue) Viability Assay

Causality & Expertise: Resazurin reduction measures mitochondrial metabolic activity without requiring cell lysis (unlike standard MTT assays). This non-destructive nature allows for downstream multiplexing (e.g., adding a fluorescent membrane-impermeable dye) on the exact same well, ensuring internal validation between metabolic stalling (cytostatic) and membrane rupture (cytotoxic) effects.

  • Cell Seeding: Seed mammalian cells (e.g., HepG2 or WI-38) in 96-well black, clear-bottom plates at 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with 5-(3-bromophenyl)-1,2,4-triazin-3-amine in a 10-point dose-response curve (0.1 μM – 100 μM).

    • Self-Validation: Include 0.1% DMSO as the vehicle (negative) control and 10 μM Doxorubicin as the positive control.

  • Incubation: Incubate for 48 hours.

  • Reagent Addition: Add Resazurin reagent (10% v/v of culture medium) directly to each well.

  • Signal Development: Incubate for 2–4 hours at 37°C until the vehicle control wells turn distinctly pink.

  • Quantification: Measure fluorescence (Excitation 560 nm / Emission 590 nm) using a microplate reader. Calculate the CC50 using non-linear regression analysis (four-parameter logistic curve).

Protocol B: Alkaline Single-Cell Gel Electrophoresis (Comet Assay)

Causality & Expertise: The alkaline comet assay (conducted at pH > 13) is specifically selected over neutral conditions because it detects both single-strand breaks (SSBs) and double-strand breaks (DSBs), as well as alkali-labile sites . This is critical for capturing the full spectrum of DNA damage induced by the reactive radical species generated by the brominated triazine core.

  • Cell Harvesting: Harvest treated cells (post 24h exposure to IC50 concentrations) and resuspend in 0.5% low-melting-point agarose (LMA) at 37°C.

  • Slide Preparation: Spread the cell-agarose suspension onto pre-coated glass slides. Allow to gel at 4°C for 10 minutes.

  • Cell Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C to strip cellular proteins and isolate DNA nucleoids.

  • Alkaline Unwinding: Transfer slides to an electrophoresis chamber filled with alkaline unwinding buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Leave in the dark for 20 minutes to allow DNA unwinding and expression of alkali-labile damage.

  • Electrophoresis: Run the gel at 25 V, 300 mA for 20 minutes at 4°C.

  • Neutralization & Imaging: Wash slides with neutralization buffer (0.4 M Tris, pH 7.5), stain with SYBR Gold, and analyze the percentage of Tail DNA (% Tail Intensity) using fluorescence microscopy and automated comet scoring software.

Workflow cluster_assays Multiparametric Toxicity Assays CellCulture Mammalian Cell Culture (HepG2, WI-38, Vero) Treatment Compound Dosing (0.1 μM - 100 μM) CellCulture->Treatment Viability Viability (Alamar Blue) Metabolic Activity Treatment->Viability Genotox Genotoxicity (Comet Assay) DNA Fragmentation Treatment->Genotox Apoptosis Apoptosis (Flow Cytometry) Annexin V / PI Treatment->Apoptosis DataAnalysis Data Synthesis IC50 & CC50 Calculation Viability->DataAnalysis Genotox->DataAnalysis Apoptosis->DataAnalysis

Fig 2: Multiparametric in vitro toxicity screening workflow for mammalian cell profiling.

References

  • Chopra, S., et al. "Discovery and Optimization of Benzotriazine Di-N-Oxides Targeting Replicating and Non-replicating Mycobacterium tuberculosis." Journal of Medicinal Chemistry, 2012.[Link]

  • Hermanowicz, J. M., et al. "Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[Link]

  • Wiatrak, B., et al. "Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides in Normal and Cancer Cells In Vitro." International Journal of Molecular Sciences, 2023.[Link]

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 5-(3-bromophenyl)-1,2,4-triazin-3-amine

Executive Summary The functionalization of 1,2,4-triazines is a critical operation in modern drug discovery, as this electron-deficient heteroaromatic core is a privileged scaffold found in numerous kinase inhibitors, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of 1,2,4-triazines is a critical operation in modern drug discovery, as this electron-deficient heteroaromatic core is a privileged scaffold found in numerous kinase inhibitors, anticonvulsants, and CNS-active agents. This application note details a highly optimized, chemoselective Suzuki-Miyaura cross-coupling protocol for 5-(3-bromophenyl)-1,2,4-triazin-3-amine . By employing a bidentate palladium catalyst and a carefully tuned biphasic solvent system, this methodology overcomes the inherent challenges of catalyst poisoning and competitive amination, enabling the robust synthesis of diverse biaryl-triazine libraries.

Mechanistic Rationale & Chemoselectivity

Working with 5-(3-bromophenyl)-1,2,4-triazin-3-amine presents two distinct chemoselectivity and reactivity challenges that dictate our experimental design:

  • Prevention of Catalyst Poisoning: The 1,2,4-triazine ring is a strong multidentate ligand. Nitrogen-rich heterocycles frequently sequester palladium, trapping it in stable, catalytically inactive Pd(II) complexes. To circumvent this, we utilize Pd(dppf)Cl₂·CH₂Cl₂ . The 1,1′-Bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (~99°), which tightly coordinates the palladium center, sterically shielding it from the triazine nitrogens while accelerating the reductive elimination step ( [1]).

  • Suppression of Buchwald-Hartwig Amination: The substrate features a free exocyclic amine (-NH₂) at the C3 position. Under standard cross-coupling conditions, the aryl bromide could undergo competitive intramolecular or intermolecular C-N bond formation ( [2]). We suppress this pathway by selecting a mild inorganic base (K₂CO₃ ) and an aqueous solvent system (1,4-Dioxane/H₂O ). The presence of water rapidly hydrolyzes the boronic acid into a highly nucleophilic boronate species. This makes the transmetalation step of the Suzuki cycle kinetically superior to the deprotonation of the amine, driving the reaction exclusively toward C-C bond formation.

Experimental Workflow

SuzukiWorkflow Start 5-(3-bromophenyl)-1,2,4-triazin-3-amine + Arylboronic Acid Catalyst Add Pd(dppf)Cl2 (5 mol%) & K2CO3 (2.5 eq) Start->Catalyst Solvent Suspend in 1,4-Dioxane/H2O (4:1) Catalyst->Solvent Degas Degas via Freeze-Pump-Thaw or Argon Sparging (15 min) Solvent->Degas Reaction Heat at 90 °C for 4-12 h (Monitor via LC-MS) Degas->Reaction Workup Cool to RT, Dilute with EtOAc, Wash with Brine Reaction->Workup Purification Silica Gel Chromatography (DCM/MeOH gradient) Workup->Purification Product Purified 5-(3-arylphenyl)- 1,2,4-triazin-3-amine Purification->Product

Fig 1: Experimental workflow for Suzuki cross-coupling of 5-(3-bromophenyl)-1,2,4-triazin-3-amine.

Step-by-Step Methodology

Scale: 1.0 mmol. This protocol is designed as a self-validating system; do not proceed to the next step unless the validation criteria are met.

Reaction Setup & Degassing
  • Charge the Vessel: To a 20 mL Schlenk flask or heavy-walled pressure vial equipped with a magnetic stir bar, add 5-(3-bromophenyl)-1,2,4-triazin-3-amine (251 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (345 mg, 2.5 mmol).

  • Solvent Addition: Add 8.0 mL of 1,4-Dioxane and 2.0 mL of deionized water.

    • Causality: The 4:1 ratio ensures complete dissolution of the organic precursors while providing enough aqueous volume to dissolve the base and activate the boronic acid.

  • Degassing (Critical Step): Submerge a long needle into the biphasic mixture and sparge with Argon gas for 15 minutes while stirring gently.

    • Validation: The mixture should become a homogeneous suspension. Sparging removes dissolved O₂, which would otherwise rapidly oxidize the active Pd(0) species into inactive Pd(II), leading to homocoupling of the boronic acid.

  • Catalyst Addition: Briefly remove the Argon needle, quickly add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%), and seal the vessel under a positive pressure of Argon.

    • Causality: Adding the catalyst after the initial degassing minimizes its exposure to atmospheric oxygen.

Execution & In-Process Monitoring
  • Heating: Transfer the sealed vial to a pre-heated oil bath or heating block at 90 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Reaction Monitoring: After 4 hours, sample 10 µL of the organic layer, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation: The reaction is complete when the characteristic bromine isotope doublet (m/z 251/253, 1:1 ratio) of the starting material completely disappears, replaced by the M+H peak of the coupled product.

Workup & Isolation
  • Quenching: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with additional Ethyl Acetate (2 × 15 mL).

    • Validation: Check the pH of the aqueous layer; it should be ~9. This basicity ensures the free amine on the triazine remains unprotonated and partitions entirely into the organic layer.

  • Drying & Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography on silica gel using a gradient of Dichloromethane to Methanol (typically 0% to 5% MeOH). The triazine-amine product will elute as a highly UV-active band (monitor at 254 nm).

Substrate Scope & Quantitative Data

The electronic and steric properties of the boronic acid significantly influence the transmetalation rate. The table below summarizes expected outcomes based on established heteroaromatic coupling data ( [3]).

Boronic Acid TypeExample SubstrateExpected Yield (%)Reaction Time (h)Mechanistic Notes
Electron-Rich Aryl 4-Methoxyphenylboronic acid85 - 924 - 6Highly nucleophilic boronate; rapid transmetalation.
Electron-Deficient Aryl 4-Fluorophenylboronic acid70 - 808 - 10Slower transmetalation; slight boronic acid homocoupling possible.
Sterically Hindered 2-Methylphenylboronic acid60 - 7512 - 16Steric clash at the Pd center; requires extended heating.
Heteroaryl 3-Pyridinylboronic acid55 - 6512Pyridine nitrogen may compete for Pd coordination; requires strict degassing.

Troubleshooting & Optimization

  • Observation: Significant amounts of unreacted starting material remain after 12 hours.

    • Cause: Catalyst poisoning by the triazine core or degradation of the active Pd(0) species.

    • Solution: Spike the reaction with an additional 2.5 mol% of Pd(dppf)Cl₂ and continue heating. If the issue persists in subsequent runs, switch to a more sterically demanding ligand system such as SPhos or XPhos.

  • Observation: LC-MS shows a mass corresponding to M-Br+H (m/z 173).

    • Cause: Protodehalogenation. The palladium intermediate underwent hydride transfer (often from the solvent or excess base) instead of transmetalation.

    • Solution: Ensure precise stoichiometry. Reduce the base to 2.0 equivalents and verify the quality/purity of the boronic acid, as degraded boronic acids fail to transmetalate, leaving the Pd-complex vulnerable to reduction.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central (PMC), National Institutes of Health. Available at: [Link]

  • Regioselective Bromination of Thieno[2′,3′:4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one and Sequential Suzuki Couplings. ACS Publications, The Journal of Organic Chemistry. Available at:[Link]

Application

catalytic amination of 5-(3-bromophenyl)-1,2,4-triazin-3-amine

Application Note: Chemoselective Catalytic Amination of 5-(3-Bromophenyl)-1,2,4-triazin-3-amine Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Development Scientists, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Catalytic Amination of 5-(3-Bromophenyl)-1,2,4-triazin-3-amine

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists

Scientific Rationale & Mechanistic Insights

The 1,2,4-triazine scaffold is a privileged pharmacophore, frequently embedded in kinase inhibitors and adenosine A2A receptor antagonists targeting neurodegenerative disorders like Parkinson's disease [1]. Functionalizing the 5-(3-bromophenyl)-1,2,4-triazin-3-amine intermediate via carbon-nitrogen (C–N) bond formation presents a unique chemoselectivity challenge: the molecule possesses both an electrophilic aryl bromide and a potentially nucleophilic primary amine.

As a Senior Application Scientist, the critical insight here is orthogonal reactivity driven by electronic deactivation . The three electronegative nitrogen atoms in the 1,2,4-triazine ring exert a profound inductive and resonance-withdrawing effect, severely reducing the nucleophilicity of the C3-amine [2]. Consequently, in a palladium-catalyzed Buchwald-Hartwig cross-coupling, an exogenous aliphatic or aryl amine will outcompete the intrinsic C3-amine for the Pd(II)-amido complex formation.

To prevent base-mediated deprotonation of the C3-amine (which could lead to catalyst poisoning or polymerization), weak inorganic bases such as Cesium Carbonate ( Cs2​CO3​ ) are strictly preferred over strong alkoxides like Sodium tert-Butoxide ( NaOtBu )[3]. Bidentate phosphine ligands with large bite angles, such as XantPhos, are optimal for driving the reductive elimination step while accommodating the steric bulk of the triazine framework.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 5-(3-bromophenyl)-1,2,4-triazin-3-amine PdII_Complex Pd(II) Aryl Halide Complex [Ar-Pd(L_n)-Br] OxAdd->PdII_Complex AmineCoord Amine Coordination & Base Deprotonation PdII_Complex->AmineCoord Exogenous Amine + Cs2CO3 PdII_Amido Pd(II) Amido Complex [Ar-Pd(L_n)-NR2] AmineCoord->PdII_Amido - CsBr, - HCO3- RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim Product Aminated Triazine Product + Pd(0)L_n RedElim->Product Product->Pd0 Catalyst Regeneration

Mechanistic pathway of the chemoselective Buchwald-Hartwig amination on the bromophenyl moiety.

Experimental Protocol: Chemoselective Amination

The following self-validating protocol describes the coupling of 5-(3-bromophenyl)-1,2,4-triazin-3-amine with a secondary amine (e.g., morpholine or piperazine derivatives) to synthesize advanced pharmaceutical intermediates.

Materials Required:
  • Substrate: 5-(3-bromophenyl)-1,2,4-triazin-3-amine (1.0 equiv, 1.0 mmol)

  • Nucleophile: Secondary amine (e.g., morpholine) (1.2 equiv, 1.2 mmol)

  • Pre-catalyst: Pd2​(dba)3​ (0.025 equiv, 2.5 mol% = 5 mol% Pd)

  • Ligand: XantPhos (0.05 equiv, 5 mol%)

  • Base: Cs2​CO3​ (anhydrous, finely milled) (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane (anhydrous, thoroughly degassed) (10 mL)

Step-by-Step Methodology:
  • System Evacuation (Crucial for Pd(0) stability): To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 5-(3-bromophenyl)-1,2,4-triazin-3-amine, Pd2​(dba)3​ , XantPhos, and Cs2​CO3​ . Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent & Liquid Reagent Addition: Introduce anhydrous, sparged 1,4-dioxane (10 mL) via a gas-tight syringe. If the exogenous amine is a liquid (e.g., morpholine), add it at this stage via syringe.

  • Catalyst Activation: Stir the mixture at room temperature for 5 minutes. The solution will typically transition from a dark purple/red (dba complex) to a deep orange/brown, indicating the formation of the active Pd(0)Ln​ species.

  • Thermal C–N Coupling: Replace the septum with a Teflon screw-cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 100 °C . Stir vigorously (800 rpm) for 12–16 hours.

  • Reaction Quenching & Filtration: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient) to afford the pure aminated product.

Workflow Prep 1. Preparation Dry glassware & Ar purge Reagents 2. Reagent Loading Triazine, Pd, Ligand, Base Prep->Reagents Solvent 3. Solvent Addition Degassed 1,4-Dioxane Reagents->Solvent Reaction 4. Heating 100 °C for 12-16 h Solvent->Reaction Workup 5. Workup Celite Filtration Reaction->Workup Purification 6. Purification Flash Chromatography Workup->Purification

Standard operational workflow for the Pd-catalyzed cross-coupling of halogenated triazines.

Reaction Optimization & Quantitative Data

The success of this reaction hinges on the precise combination of ligand and base. Table 1 summarizes the optimization landscape, demonstrating the causality behind the selected protocol conditions. Data reflects typical conversions observed in heterocyclic Buchwald-Hartwig aminations [4].

Table 1: Optimization of Reaction Conditions for C–N Coupling

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)*Chemoselectivity (C-Br vs C3-NH2)
1 Pd2​(dba)3​ / XantPhos Cs2​CO3​ 1,4-Dioxane10088% >99:1
2 Pd2​(dba)3​ / BINAP Cs2​CO3​ 1,4-Dioxane10045%>99:1 (Sluggish oxidative addition)
3 Pd2​(dba)3​ / BrettPhos K3​PO4​ t-AmOH11082%>99:1
4 Pd2​(dba)3​ / XantPhos NaOtBu Toluene10015%Complex mixture (C3-amine deprotonation)
5 CuI / L-Proline K2​CO3​ DMSO1200%N/A (Ullmann coupling fails on this scaffold)

*Isolated yields. Note the catastrophic failure in Entry 4 due to the use of a strong alkoxide base, which deprotonates the C3-amine and poisons the catalytic cycle.

Self-Validating Systems & Quality Control

To ensure the trustworthiness and reproducibility of this protocol, implement the following self-validating checks:

  • In-Process LC-MS Monitoring: Aliquot 10 µL of the reaction mixture at the 4-hour mark, dilute in 1 mL Acetonitrile, and analyze via LC-MS. You should observe the disappearance of the isotopic doublet corresponding to the aryl bromide ( [M+H]+ at m/z≈251/253 ) and the appearance of the product mass.

  • Dehalogenation Check: A common failure mode in Pd-catalysis is the hydrodehalogenation of the aryl bromide (yielding 5-phenyl-1,2,4-triazin-3-amine). If the LC-MS shows a significant peak at m/z≈173 , the 1,4-dioxane solvent was inadequately degassed, allowing moisture/oxygen to facilitate competitive β -hydride elimination or protodemetalation.

  • Homocoupling Byproducts: The formation of biphenyl-linked bis-triazine dimers indicates that the oxidative addition is occurring, but the amine coordination is failing (often due to inactive/wet base). Ensure Cs2​CO3​ is strictly anhydrous.

References

  • 1,2,4-triazine-4-amine derivatives (Patent)
  • Convergent access to bis-1,2,4-triazinyl-2,2′-bipyridines (BTBPs) and 2,2′-bipyridines via a Pd-catalyzed Ullman-type reaction Source: RSC Advances (DOI: 10.1039/D0RA00673D) URL:[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Advances (DOI: 10.1039/D2RA07412E) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatography &amp; Purification of 5-(3-bromophenyl)-1,2,4-triazin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of nitrogen-rich azaheterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of nitrogen-rich azaheterocycles. The molecule 5-(3-bromophenyl)-1,2,4-triazin-3-amine presents a unique chromatographic triad of challenges:

  • High Basicity & Hydrogen Bonding: The primary amine at the C3 position and the lone pairs on the 1,2,4-triazine nitrogens act as potent hydrogen bond donors and acceptors.

  • Lipophilic Bulk: The 5-(3-bromophenyl) substituent introduces significant lipophilicity and steric bulk, creating a stark polarity contrast with the hydrophilic triazine core.

  • Silanol Interactions: Standard silica gel contains acidic silanol groups (Si-OH, pKa ~ 4.5–5.5). The basic nitrogens of the triazine strongly interact with these silanols via ion-exchange and hydrogen bonding. This causality explains the severe peak tailing, irreversible adsorption, and poor recovery often observed on bare silica[1].

To achieve high-purity isolation, we must manipulate the microenvironment of the stationary phase. Below is our comprehensive, field-proven guide to mastering this purification.

Diagnostic Purification Workflow

Before packing a column, you must diagnose the solubility and TLC behavior of your crude mixture. Use the following logic tree to determine your loading and elution strategy.

PurificationWorkflow Start Crude 5-(3-bromophenyl)- 1,2,4-triazin-3-amine SolubilityCheck Soluble in minimal DCM or EtOAc? Start->SolubilityCheck DryLoad Dry Loading (Celite or Silica) SolubilityCheck->DryLoad No LiquidLoad Liquid Loading (Minimal DCM) SolubilityCheck->LiquidLoad Yes TLC_Check TLC Check: Tailing on bare silica? DryLoad->TLC_Check LiquidLoad->TLC_Check StandardSilica Standard Silica Gel (DCM/MeOH Gradient) TLC_Check->StandardSilica No ModifiedSilica Base-Modified Silica (1-3% TEA in Eluent) TLC_Check->ModifiedSilica Yes Fractions Collect & Evaporate Pure Fractions StandardSilica->Fractions ModifiedSilica->Fractions

Diagnostic workflow for 5-(3-bromophenyl)-1,2,4-triazin-3-amine chromatography.

Quantitative Data: Solvent System Selection

Selecting the right solvent system is critical. Because of the polarity of the 1,2,4-triazin-3-amine core, standard Hexanes/Ethyl Acetate gradients often fail to elute the product efficiently. We recommend transitioning to a Dichloromethane (DCM) / Methanol (MeOH) system[2],[1].

Solvent SystemAdditive / ModifierElution PowerExpected Peak ShapePrimary Application
Hexanes / EtOAc NoneLow to MediumSevere TailingRemoving non-polar impurities (e.g., unreacted bromobenzenes).
DCM / MeOH NoneHighModerate TailingStandard elution of the triazine core[2].
DCM / MeOH 1–3% Triethylamine (TEA)HighSharp, SymmetricalOptimal: Resolving basic triazin-3-amines without degradation[1].
DCM / MeOH 10% NH₃ in MeOHVery HighSharpEluting stubborn, highly retained amine fractions off the baseline[1].

Core Experimental Protocols

To ensure a self-validating system, every step of the protocol must be controlled. If the compound tails on TLC, it will tail on the column. The following protocols are designed to preemptively neutralize acidic interactions.

Protocol A: Amine-Modified Silica Gel Chromatography (The "Gold Standard")

This method uses a basic modifier to cap acidic silanols, preventing the 3-amino group from irreversibly binding to the stationary phase. As noted by authoritative sources like the, adding 1-3% triethylamine (TEA) is highly effective for acid-sensitive or basic amines[1],[3].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your eluent system (e.g., 0–5% MeOH in DCM)[2]. Add exactly 1% to 3% (v/v) Triethylamine (TEA) to all solvent mixtures.

  • Column Packing: Slurry-pack the silica gel using the least polar modified solvent (e.g., 100% DCM with 1% TEA). Flush the column with at least 2 column volumes (CV) of this solvent to fully deactivate the silica bed. Causality check: If the silica is not pre-flushed, the TEA will be consumed by the top layer of silica, leaving the bottom acidic, which causes mid-column peak broadening.

  • Sample Loading: Dissolve 5-(3-bromophenyl)-1,2,4-triazin-3-amine in a minimal volume of DCM. Load it evenly onto the flat silica bed.

  • Gradient Elution: Begin elution with 100% DCM (1% TEA). Gradually step up the polarity to 1%, 2%, and finally 3.5% MeOH in DCM (maintaining 1% TEA throughout)[2].

  • Fraction Collection: Monitor fractions via TLC (using the exact modified solvent system). The product should elute as a tight, symmetrical band.

  • Post-Purification: Evaporate the fractions under reduced pressure. To remove residual TEA, place the product under high vacuum overnight, or perform a quick aqueous wash (saturated NaHCO₃) if the product is sufficiently insoluble in water.

Protocol B: Celite-Assisted Dry Loading

Triazines with planar aromatic systems often exhibit poor solubility in DCM or loading solvents. Liquid loading a partially dissolved suspension ruins the resolution.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in a volatile, highly polar solvent (e.g., THF or a 1:1 mixture of MeOH/DCM) in a round-bottom flask.

  • Support Addition: Add Celite 545 (diatomaceous earth) to the flask. Expert Insight: We prefer Celite over silica gel for dry loading basic amines because Celite lacks the high density of acidic silanols, preventing the compound from becoming permanently trapped before elution even begins.

  • Evaporation: Concentrate the mixture on a rotary evaporator until it becomes a completely dry, free-flowing powder.

  • Loading: Carefully pour the powder onto the top of your pre-packed, pre-equilibrated silica column. Top with a thin layer of clean sand to prevent disturbance during solvent addition.

  • Elution: Proceed with Protocol A's gradient.

Troubleshooting & FAQs

Q: Why does my compound streak across the entire TLC plate even in non-polar solvents? A: This is a classic symptom of secondary ion-exchange interactions. The basic C3-amine and the triazine nitrogens are protonating and deprotonating dynamically on the acidic silica surface. Switch your TLC solvent to include 1-3% TEA or 10% Ammonia in Methanol[1],[3]. You will immediately see the streak collapse into a distinct, quantifiable spot.

Q: I am observing co-elution with the starting material, 3-bromophenylglyoxal. How can I separate them? A: Glyoxals and their hydrates are generally less polar and lack the basic amine functionality. If they co-elute in DCM/MeOH, you are likely pushing the polarity too fast. Hold the gradient at 100% DCM (with 1% TEA) for 3-4 column volumes to wash out the unreacted 3-bromophenylglyoxal before stepping up the Methanol concentration to elute the triazine.

Q: My isolated yield is exceptionally low, but no degradation is visible on TLC. Where is my product? A: It is likely permanently adsorbed to the baseline of the silica column due to the strong hydrogen-bonding network of the 1,2,4-triazin-3-amine core. To rescue your product, flush the column with a highly aggressive basic solvent system: 10% to 20% of a [10% NH₃ in MeOH solution] mixed with DCM[1]. This will outcompete the triazine for the silanol binding sites and elute the stubborn amine.

Q: Can I use reverse-phase (C18) chromatography for this molecule? A: Yes, and it is highly recommended if normal-phase silica continues to give poor recoveries. Use a Water/Acetonitrile or Water/Methanol gradient. However, avoid acidic modifiers (like 0.1% TFA), which will protonate the triazine and cause it to elute in the void volume. Instead, use a basic or neutral mobile phase (e.g., 10 mM Ammonium Bicarbonate) to keep the molecule in its neutral, lipophilic state for proper retention on the C18 phase.

References

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry (2022). Demonstrates the successful application of DCM/MeOH gradient flash chromatography for the isolation of highly functionalized 5,6-diaryl-1,2,4-triazin-3-amines. URL:[Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. Provides authoritative guidelines on utilizing 1-3% Triethylamine and 10% Ammonia in Methanol to resolve stubborn, basic amines on silica gel. URL:[Link]

  • Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Comprehensive database on solvent polarity and the necessity of basic modifiers for polar, hydrogen-bonding compounds. URL:[Link]

Sources

Optimization

troubleshooting HPLC baseline noise for 5-(3-bromophenyl)-1,2,4-triazin-3-amine

Technical Support Center: HPLC Baseline Noise Troubleshooting for 5-(3-bromophenyl)-1,2,4-triazin-3-amine Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Baseline Noise Troubleshooting for 5-(3-bromophenyl)-1,2,4-triazin-3-amine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic checklists. Troubleshooting HPLC baseline noise—especially for basic, halogenated heteroaromatics like 5-(3-bromophenyl)-1,2,4-triazin-3-amine—requires a mechanistic understanding of fluid dynamics, optics, and surface chemistry.

This guide provides self-validating protocols to isolate and resolve baseline anomalies, ensuring the integrity and reproducibility of your analytical data.

Compound Profile & Chromatographic Context

5-(3-bromophenyl)-1,2,4-triazin-3-amine presents unique analytical challenges. The basic primary amine (-NH2) and the nitrogen-rich triazine core are highly prone to secondary interactions with residual silanols on silica-based columns. Furthermore, detecting the triazine chromophore often requires low-UV wavelengths (<230 nm), a region highly susceptible to solvent background noise and buffer absorbance[1].

To effectively troubleshoot, you must first understand the quantitative thresholds of your system's baseline.

Table: Quantitative Diagnostic Parameters for Baseline Noise

ParameterOptimal RangeTroubleshooting ThresholdCausality / Impact
Pressure Fluctuation < 1% of total pressure> 2% or > 50 psiIndicates air in the pump or a faulty check valve, causing periodic noise[2].
Signal-to-Noise (S/N) > 10:1 for LOQ< 3:1 (LOD threshold)High background noise obscures trace analytes, preventing accurate quantitation[3][4].
Detector Time Constant 0.1 – 1.0 seconds> 2.0 secondsHigh values artificially smooth noise but will broaden and distort sharp peaks[3].
Baseline Drift (Gradient) < 5 mAU/min> 10 mAU/minCaused by solvent/buffer absorbance differences (e.g., TFA at <220 nm).

Diagnostic Workflow: Isolating the Source of Noise

Before adjusting method parameters, you must classify the noise signature. In an HPLC system, the pump is the only periodic mechanical component. Therefore, the frequency of the noise dictates your diagnostic path[5].

Baseline_Troubleshooting Start Observe Baseline Noise Type Is noise periodic or random? Start->Type Periodic Periodic Noise (Pump/Degasser) Type->Periodic Uniform/Pulsing Random Random Noise (Detector/Chemistry) Type->Random Spikes/Irregular ActionPump Purge pump, clean check valves, test degasser Periodic->ActionPump PumpOff Does noise persist with pump OFF? Random->PumpOff DetectorIssue Detector Issue (Lamp age, Flow cell) PumpOff->DetectorIssue Yes ChemIssue Chemistry Issue (Solvent purity, Column) PumpOff->ChemIssue No

Diagnostic decision tree for isolating HPLC baseline noise sources.

Frequently Asked Questions (Troubleshooting Guides)

Q1: I am observing a uniform, pulsing baseline noise. How do I resolve this? A1: Address Pump and Fluidic Dynamics. Causality: Uniform, periodic noise (synchronized with the pump stroke) is almost exclusively caused by fluidic inconsistencies. When air bubbles are trapped in the pump head, or if a check valve fails to seat properly, the flow rate fluctuates. This changes the refractive index of the mobile phase passing through the detector flow cell, registering as a pulsing baseline[2][5]. Resolution: Verify that your in-line degasser is functional, as dissolved air outgasses under pressure changes[1]. Perform a wet prime with 100% degassed methanol to clear trapped air from the check valves.

Q2: The baseline exhibits random, erratic spikes, particularly at 220 nm. What is the cause? A2: Investigate Detector Optics and Buffer Solubility. Causality: Random noise is typically optical or chemical. Because 5-(3-bromophenyl)-1,2,4-triazin-3-amine requires low-UV detection, you are operating in a highly sensitive optical range. If your Deuterium (D2) lamp is aging, its energy output drops, forcing the detector to amplify the signal—which simultaneously amplifies electronic noise[1]. Chemically, if you are using a phosphate buffer to control the ionization of the basic amine group, ensure it is not precipitating. Phosphate salts have low solubility in high concentrations of organic modifiers (like acetonitrile). Micro-precipitates passing through the flow cell will scatter light, causing severe, random spikes. Resolution: Execute the Pump-Off Validation Test (Protocol 1) to determine if the issue is optical or chemical[5].

Q3: During my gradient run, the baseline drifts upward significantly, obscuring the analyte peak. Is this noise? A3: Mitigate Solvent/Buffer Absorbance (Chemical Drift). Causality: This is chemical drift, not mechanical noise. To suppress silanol interactions with the basic triazine and amine groups, you are likely using an acidic modifier like 0.1% Trifluoroacetic Acid (TFA). TFA has significant UV absorbance below 220 nm. As the gradient shifts from aqueous to organic, the concentration of TFA in the flow cell changes slightly due to volumetric expansion, causing a massive baseline shift[6]. Resolution: Switch to a buffer with lower low-UV absorbance, such as 0.1% Phosphoric acid (if MS compatibility is not required), and ensure you are using highly filtered LC-MS grade solvents to minimize trace impurities[6].

Q4: My peaks are tailing severely, and the baseline is noisy underneath the tail. What is happening? A4: Mitigate Secondary Silanol Interactions. Causality: 5-(3-bromophenyl)-1,2,4-triazin-3-amine contains multiple basic nitrogen atoms. On standard silica-based columns, these basic sites interact strongly with residual, unendcapped silanols via ion-exchange mechanisms. As the compound slowly desorbs from these active sites, it bleeds off the column, creating a broad, noisy tail that elevates the local baseline[6]. Resolution: Use a highly endcapped or polar-embedded column designed specifically for basic compounds. Alternatively, lower the mobile phase pH to < 3.0 to fully protonate the silanols, reducing their ion-exchange capacity.

Step-by-Step Experimental Protocols

Protocol 1: The "Pump-Off" System Isolation Test

Purpose: A self-validating methodology to definitively separate mechanical (pump/solvent) noise from optical/electronic (detector) noise[5].

  • Establish Baseline: Run your standard mobile phase at the method flow rate (e.g., 1.0 mL/min). Monitor the baseline for 5 minutes and observe the noise amplitude and frequency.

  • Isolate Flow: Abruptly turn the HPLC pump flow to 0.0 mL/min.

  • Observe the Data System:

    • Scenario A (Noise Stops): The noise is flow-dependent. The root cause is fluidic. Troubleshoot the pump (check valves, seals) or solvent (degasser, mixing issues, buffer precipitation)[2][5].

    • Scenario B (Noise Continues): The noise is flow-independent. The root cause is optical/electronic. The issue lies within the detector (failing lamp, electronic interference, or a cracked flow cell window)[5].

Protocol 2: Flow Cell Cleaning and Passivation

Purpose: To remove strongly adsorbed organic contaminants or buffer precipitates that scatter light and cause random baseline spikes[7].

  • Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume union. Never flush harsh cleaning solvents through your analytical column[2].

  • Aqueous Flush: Flush the system and flow cell with HPLC-grade water at 1.0 mL/min for 15 minutes. This dissolves any precipitated buffer salts (e.g., phosphates).

  • Strong Organic Flush: Flush with 100% Methanol or Isopropanol for 20 minutes to remove lipophilic contaminants and strongly retained organics.

  • Acidic Wash (If necessary): If random noise persists, flush the flow cell with 1N Nitric Acid (HNO3) for 10 minutes. (Critical Warning: Never use HCl, as it will corrode and destroy stainless steel components)[7].

  • Final Rinse: Flush thoroughly with HPLC-grade water until the system pH is neutral, then re-equilibrate with your standard mobile phase.

References

  • Sigma-Aldrich. "HPLC Troubleshooting Guide." Sigmaaldrich.com.
  • Phenomenex. "HPLC Troubleshooting Mini Guide - Baseline Issues." Phenomenex.com.
  • The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise." Theoverbrookgroup.com.
  • Axion Labs & Training Institute. "HPLC Troubleshooting: What is causing baseline noise?" Youtube.com.
  • Thermo Fisher Scientific. "HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection." Thermofisher.com.
  • Cole-Parmer.
  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines.
  • Element Lab Solutions. "HPLC Diagnostic Skills Vol I – Noisy Baselines." Elementlabsolutions.com.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 5-(3-bromophenyl)-1,2,4-triazin-3-amine

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of 5-(3-bromophenyl)-1,2,4-triazin-3-amine . As a highly functionalized heterocyclic compound, its stability is dictated by the elect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of 5-(3-bromophenyl)-1,2,4-triazin-3-amine . As a highly functionalized heterocyclic compound, its stability is dictated by the electron-deficient nature of the 1,2,4-triazine core and the photolabile nature of the bromophenyl moiety.

This guide is designed for drug development professionals and analytical chemists to diagnose degradation issues, understand the underlying chemical causality, and implement self-validating protocols to ensure compound integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: During routine LC-MS purity checks, I observed a new major impurity with a mass shift of -78 Da. What is causing this degradation? A1: This is the hallmark of photodehalogenation . The C-Br bond dissociation energy overlaps significantly with the energy of ambient UV photons. Exposure to light induces homolytic cleavage of the C-Br bond, generating an aryl radical intermediate. This highly reactive radical rapidly abstracts a hydrogen atom from residual solvent or ambient moisture, resulting in a debrominated product (5-phenyl-1,2,4-triazin-3-amine) (). Solution: Always store the compound in actinic (amber) glassware and handle it under yellow light conditions.

Q2: After leaving the compound in a clear vial on the benchtop for several days, I am detecting a +16 Da impurity. Is the amino group oxidizing? A2: While the amino group can oxidize, a +16 Da shift in 1,2,4-triazines is most commonly associated with N-oxidation of the triazine ring . The nitrogen atoms within the heterocycle (particularly N1 or N2) are susceptible to electrophilic attack by reactive oxygen species (ROS) or peroxides, forming stable triazine N-oxides (1)[1]. Solution: Purge storage vials with Argon or Nitrogen gas prior to sealing to displace ambient oxygen.

Q3: My solid sample became clumpy, and the biological assay potency dropped. LC-MS shows a +1 Da mass shift alongside multiple low-molecular-weight fragments. What happened? A3: Your sample has undergone hydrolytic deamination and subsequent ring cleavage . The 1,2,4-triazine ring is inherently electron-deficient. Ambient moisture acts as a nucleophile, attacking the C3 position and displacing the amino group as ammonia (-17 Da) while adding a hydroxyl group (+18 Da), resulting in a net +1 Da shift (tautomerizing to a triazinone) (2)[2]. Prolonged exposure to moisture, especially if the local pH shifts, leads to hydrolytic cleavage of the C3-N4 or C5-N4 bonds, destroying the pharmacophore entirely (3)[3]. Solution: Store the compound in a desiccator over anhydrous calcium sulfate (Drierite) at -20°C.

Part 2: Mechanistic Visualizations

G Target 5-(3-bromophenyl)-1,2,4-triazin-3-amine UV UV Light (Photolysis) Target->UV Photon Absorption ROS Reactive Oxygen (Oxidation) Target->ROS Aerobic Exposure Radical Aryl Radical Intermediate UV->Radical C-Br Homolysis NOxide Triazine N-Oxide (+16 Da Shift) ROS->NOxide N-Oxidation Debromo 5-phenyl-1,2,4-triazin-3-amine (-78 Da Shift) Radical->Debromo H-Abstraction

Fig 1. Photodehalogenation and oxidative degradation pathways of the target compound.

G Target 5-(3-bromophenyl)-1,2,4-triazin-3-amine Moisture Moisture (H2O) Target->Moisture Poor Desiccation Deamination Hydrolytic Deamination Moisture->Deamination Nucleophilic Attack at C3 RingOpen Ring Cleavage Moisture->RingOpen Prolonged Exposure Triazinone Triazin-3-ol / Triazin-3-one (+1 Da Shift) Deamination->Triazinone -NH3, +H2O Fragments Acyclic Degradants (Loss of Activity) RingOpen->Fragments C3-N4 or C5-N4 Break

Fig 2. Hydrolytic deamination and ring-opening cascade due to moisture exposure.

Part 3: Quantitative Degradant Profiling

Use the following table to rapidly cross-reference LC-MS data with specific storage failures.

Degradation PathwayEnvironmental TriggerPrimary Chemical MechanismStructural AlterationExpected LC-MS Shift
Photodehalogenation UV/Vis LightHomolytic C-Br bond cleavageLoss of Bromine, H-abstraction-78 Da
N-Oxidation Ambient Oxygen / ROSElectrophilic oxygen transferFormation of triazine N-oxide+16 Da
Hydrolytic Deamination Moisture / HumidityNucleophilic attack at C3-NH₂ replaced by -OH (tautomerizes to =O)+1 Da
Ring Cleavage High Moisture + TempHydrolysis of C3-N4 / C5-N4Acyclic fragment formationVariable (Fragmentation)

Part 4: Self-Validating Experimental Protocol for Stability Assessment

To establish a trustworthy, self-validating system for your specific formulation, perform the following forced degradation workflow. The inclusion of isolated control variables ensures that causality (e.g., light vs. heat) is definitively proven rather than assumed.

Step 1: Preparation of Stock Solutions
  • Dissolve 5-(3-bromophenyl)-1,2,4-triazin-3-amine in LC-MS grade Acetonitrile to a concentration of 1 mg/mL.

  • Aliquot 1 mL into six separate borosilicate glass HPLC vials.

Step 2: Photostability Testing (Isolating UV vs. Thermal Effects)
  • Test Vial: Place one clear vial in a photostability chamber (ICH Q1B compliant, 1.2 million lux hours and 200 watt hours/square meter of UV).

  • Dark Control: Wrap a second vial entirely in aluminum foil and place it immediately next to the Test Vial in the same chamber.

  • Causality Check: If the Test Vial shows a -78 Da shift but the Dark Control does not, degradation is definitively photochemical, not thermal (4)[4].

Step 3: Hydrolytic Stress Testing
  • Acidic/Basic Vials: To two separate vials, add 100 µL of 0.1 N HCl and 0.1 N NaOH, respectively.

  • Incubate at 60°C for 48 hours.

  • Causality Check: The electron-deficient triazine ring will rapidly undergo nucleophilic attack. Monitor the +1 Da shift (deamination) transitioning into multiple lower-mass peaks, validating the ring-cleavage pathway.

Step 4: Oxidative Stress Testing
  • Oxidation Vial: Add 50 µL of 3% H₂O₂ to a vial.

  • Incubate at room temperature for 24 hours in the dark.

  • Causality Check: The appearance of a +16 Da or +32 Da peak confirms susceptibility to N-oxidation.

Step 5: LC-MS/MS Analysis
  • Dilute all samples 1:10 in mobile phase (Water/Acetonitrile with 0.1% Formic Acid).

  • Run on a C18 column using a standard gradient. Compare the Total Ion Chromatograms (TIC) of the stressed samples against a freshly prepared, unstressed reference standard kept at -80°C.

References

  • Reaction pathways and mechanisms of photodegradation of pesticides.SciSpace.
  • Tricyclic [1,2,4]Triazine 1,4-Dioxides As Hypoxia Selective Cytotoxins.NIH.gov.
  • The degradative pathway of the s-triazine melamine.d-nb.info.
  • Acid Hydrolysis of 1,6-Dihydro-4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H).ACS.org.
  • Organic Photochemistry: From Fundamental Understanding to Functional Molecules and Novel Photoreactions.CUNI.cz.

Sources

Reference Data & Comparative Studies

Validation

Validating Target Engagement: A Comparative Guide to Surface Plasmon Resonance for 5-(3-bromophenyl)-1,2,4-triazin-3-amine

In the landscape of contemporary drug discovery, the unambiguous validation of a compound's binding to its intended biological target is a critical milestone. This process, termed target engagement, provides the foundati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the unambiguous validation of a compound's binding to its intended biological target is a critical milestone. This process, termed target engagement, provides the foundational evidence for a drug's mechanism of action and is a prerequisite for advancing a candidate through the development pipeline. For novel small molecules such as 5-(3-bromophenyl)-1,2,4-triazin-3-amine, a member of a chemical class known for its potential as kinase inhibitors, robust target validation is paramount.

This guide offers a comprehensive comparison of methodologies for validating the target binding of 5-(3-bromophenyl)-1,2,4-triazin-3-amine, with a primary focus on Surface Plasmon Resonance (SPR). We will delve into the principles of SPR, provide a detailed experimental protocol for its application, and objectively compare its performance against alternative biophysical techniques, namely the Cellular Thermal Shift Assay (CETSA) and Isothermal Titration Calorimetry (ITC). This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about their target validation strategies.

The Rise of 1,2,4-Triazines and the Significance of Pyruvate Dehydrogenase Kinase 1 (PDK1)

The 1,2,4-triazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and selective inhibitory activity against a range of protein kinases.[1][2][3] Recent studies have particularly highlighted the potential of 3-amino-1,2,4-triazine derivatives as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1).[4][5][6][7][8] PDK1 is a crucial regulator of cellular metabolism, and its overexpression is implicated in the progression of various cancers, making it a compelling therapeutic target.[4][5][6][7][8] Given this precedent, this guide will proceed with the putative hypothesis that 5-(3-bromophenyl)-1,2,4-triazin-3-amine targets PDK1, and will outline the experimental framework for validating this interaction.

Surface Plasmon Resonance (SPR): A Real-Time Window into Molecular Interactions

SPR is a label-free, optical biosensor technology that enables the real-time monitoring of biomolecular interactions.[1] The technique measures changes in the refractive index at the surface of a sensor chip where one of the interacting partners (the ligand) is immobilized. The other partner (the analyte) is flowed over this surface. The binding of the analyte to the ligand causes a change in the refractive index, which is detected as a change in the SPR signal, measured in Resonance Units (RU).[9]

This real-time monitoring allows for the determination of not only the binding affinity (KD) but also the kinetic parameters of the interaction, including the association rate constant (ka) and the dissociation rate constant (kd).[10] This kinetic information provides a deeper understanding of the binding mechanism, which is invaluable for lead optimization.

Experimental Workflow for SPR-based Validation of 5-(3-bromophenyl)-1,2,4-triazin-3-amine Binding to PDK1

The following diagram illustrates a typical workflow for an SPR experiment to validate the binding of our small molecule of interest to PDK1.

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis PDK1_Prep PDK1 Protein Preparation (Expression & Purification) PDK1_Immobilization PDK1 Immobilization (Amine Coupling) PDK1_Prep->PDK1_Immobilization SM_Prep Small Molecule Preparation (Dissolution in DMSO) SM_Injection Small Molecule Injection (Concentration Series) SM_Prep->SM_Injection Chip_Activation Sensor Chip Activation (e.g., EDC/NHS) Chip_Activation->PDK1_Immobilization Deactivation Deactivation (Ethanolamine) PDK1_Immobilization->Deactivation Deactivation->SM_Injection Association Association Phase SM_Injection->Association Dissociation Dissociation Phase Association->Dissociation Sensorgram Sensorgram Generation Dissociation->Sensorgram Kinetic_Fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) Sensorgram->Kinetic_Fitting Results Determine ka, kd, KD Kinetic_Fitting->Results

Caption: Workflow for SPR-based target binding validation.

Detailed Step-by-Step SPR Protocol

1. Preparation of Reagents and Protein:

  • PDK1 Protein: Recombinant human PDK1 should be expressed and purified to >95% purity. The protein concentration should be accurately determined. For immobilization, a concentration of 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5-5.5) is typically used for amine coupling.[11]

  • 5-(3-bromophenyl)-1,2,4-triazin-3-amine: A stock solution of the small molecule should be prepared in 100% DMSO. Serial dilutions are then made in the running buffer to achieve the desired final concentrations for injection. The final DMSO concentration in the running buffer should be kept constant across all samples and ideally below 5% to minimize solvent effects.[12]

  • Running Buffer: A suitable running buffer is crucial for maintaining protein stability and minimizing non-specific binding. A common choice for kinase assays is a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.05% (v/v) Surfactant P20.[13] All buffers should be filtered and degassed.

2. Immobilization of PDK1 onto the Sensor Chip:

  • Chip Selection: A CM5 sensor chip is a common choice for amine coupling.

  • Surface Activation: The sensor surface is activated by injecting a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).[13]

  • PDK1 Immobilization: The prepared PDK1 solution is injected over the activated surface. The desired immobilization level will depend on the molecular weight of the small molecule and the expected affinity. For small molecule binding, a higher immobilization level is often required to obtain a sufficient signal.

  • Deactivation: Remaining active esters on the surface are deactivated by injecting 1 M ethanolamine-HCl, pH 8.5.[14]

3. Binding Analysis:

  • Analyte Injection: A series of concentrations of 5-(3-bromophenyl)-1,2,4-triazin-3-amine are injected over the immobilized PDK1 surface. A blank injection of running buffer containing the same concentration of DMSO is also performed for double referencing.

  • Association and Dissociation: The binding of the small molecule to PDK1 is monitored in real-time during the injection (association phase). After the injection, the flow of running buffer continues, and the dissociation of the complex is monitored (dissociation phase).

  • Regeneration: If the small molecule does not fully dissociate, a regeneration solution (e.g., a short pulse of low pH glycine or high salt) may be required to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be carefully optimized to ensure complete removal of the analyte without damaging the immobilized protein.[15][16]

4. Data Analysis:

  • The resulting sensorgrams are processed by subtracting the signal from the reference channel and the blank injection.

  • The processed data is then fitted to a suitable kinetic model, such as the 1:1 Langmuir binding model, to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[10]

Comparative Analysis: SPR vs. Alternative Methodologies

While SPR is a powerful technique, it is essential to consider its strengths and weaknesses in the context of other available methods for target validation.

Tech_Comparison SPR Surface Plasmon Resonance (SPR) - Provides kinetic data (ka, kd) - Label-free - High sensitivity for small molecules - Requires protein immobilization - Can be prone to artifacts (e.g., mass transport) CETSA Cellular Thermal Shift Assay (CETSA) - Measures target engagement in cells - No protein purification needed - Can be adapted for high-throughput screening - Does not provide kinetic data - Indirect measurement of binding SPR->CETSA Complementary Information ITC Isothermal Titration Calorimetry (ITC) - Provides thermodynamic data (ΔH, ΔS) - Solution-based, no immobilization - Gold standard for affinity determination - Requires larger amounts of protein - Lower throughput than SPR SPR->ITC Orthogonal Validation CETSA->ITC Different Experimental Contexts

Caption: Comparison of SPR, CETSA, and ITC for target validation.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to a protein increases its thermal stability.[15] In a CETSA experiment, cells or cell lysates are treated with the compound of interest and then heated to a specific temperature. The amount of soluble protein remaining after heating is then quantified, typically by Western blotting or mass spectrometry. An increase in the amount of soluble target protein in the presence of the compound indicates target engagement.

Advantages over SPR:

  • In-cell Measurement: CETSA directly measures target engagement within the complex environment of a cell, providing more physiologically relevant data.[17]

  • No Protein Purification: It eliminates the need for recombinant protein expression and purification, which can be a significant advantage for challenging targets.

Disadvantages compared to SPR:

  • No Kinetic Information: CETSA provides a qualitative or semi-quantitative measure of target engagement but does not yield kinetic parameters (ka, kd).

  • Indirect Measurement: The readout is based on protein stability, which can be influenced by other factors besides direct binding.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of the ligand is titrated into a solution containing the protein, and the resulting heat changes are measured. This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[18]

Advantages over SPR:

  • Solution-Based: ITC is performed in solution, eliminating the need for protein immobilization, which can sometimes lead to artifacts in SPR experiments.

  • Thermodynamic Data: It provides a complete thermodynamic profile of the interaction, offering deeper insights into the binding forces.

Disadvantages compared to SPR:

  • Higher Sample Consumption: ITC generally requires larger quantities of both protein and ligand compared to SPR.[18]

  • Lower Throughput: ITC experiments are typically more time-consuming than SPR, making it less suitable for high-throughput screening.

Quantitative Data Summary

The following table provides a hypothetical but realistic comparison of the kind of data one might obtain from each technique for the interaction of 5-(3-bromophenyl)-1,2,4-triazin-3-amine with PDK1.

ParameterSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)
Binding Affinity (KD) 100 nMNot directly measured120 nM
Association Rate (ka) 5 x 105 M-1s-1Not applicableNot applicable
Dissociation Rate (kd) 5 x 10-2 s-1Not applicableNot applicable
Thermodynamics Not directly measuredNot applicableΔH = -10 kcal/molTΔS = -2 kcal/mol
Cellular Engagement IndirectDirect (e.g., 5°C thermal shift)Indirect
Protein Requirement Low (µg)None (in-cell)High (mg)
Throughput HighMedium-HighLow

Conclusion: An Integrated Approach to Target Validation

The choice of technique for validating the target binding of a small molecule like 5-(3-bromophenyl)-1,2,4-triazin-3-amine depends on the specific research question and the available resources.

  • Surface Plasmon Resonance (SPR) stands out as a versatile and powerful technique that provides not only high-quality affinity data but also invaluable kinetic information. Its real-time, label-free nature and relatively high throughput make it an ideal choice for initial hit validation and lead optimization.

  • Cellular Thermal Shift Assay (CETSA) offers the unique advantage of confirming target engagement in a cellular context, providing crucial evidence of a compound's activity in a more physiologically relevant setting.

  • Isothermal Titration Calorimetry (ITC) serves as the gold standard for determining binding affinity and provides a complete thermodynamic profile of the interaction, making it an excellent orthogonal method for validating SPR findings.

Ultimately, a multi-faceted approach that leverages the complementary strengths of these techniques will provide the most comprehensive and robust validation of target engagement. For the initial and detailed characterization of the binding of 5-(3-bromophenyl)-1,2,4-triazin-3-amine to its putative target, PDK1, SPR offers an unparalleled combination of sensitivity, information content, and throughput.

References

  • Carbone, D., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. [Link]

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84-87. [Link]

  • Carbone, D., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed, 36835086. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Reinhard, F. B. M., et al. (2015). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Al-Aqeel, H., et al. (2019). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Markgren, P. O., et al. (2002). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Molecular Recognition, 15(4), 283-291. [Link]

  • De Franco, M., et al. (2023). Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. Marine Drugs, 21(5), 288. [Link]

  • Reichert. (2024). Protein-Small Molecule Biomolecular Interactions - a Retrospective. [Link]

  • Wilde, K. L., & Wall, J. S. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1691, 113-128. [Link]

  • IntechOpen. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. [Link]

  • De Franco, M., et al. (2023). Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. PubMed, 37233482. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. Retrieved from [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. Retrieved from [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • Biondi, R. M., et al. (2002). High resolution crystal structure of the human PDK1 catalytic domain defines the regulatory phosphopeptide docking site. The EMBO Journal, 21(16), 4219–4228. [Link]

  • Day, Y. S. N., & Myszka, D. G. (2003). Surface plasmon resonance. In Protein-Protein Interactions (pp. 37-61). Cold Spring Harbor Laboratory Press. [Link]

  • UNSW. (n.d.). Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance. Retrieved from [Link]

  • SPRpages. (2023). One-To-One kinetics. [Link]

  • ResearchGate. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. [Link]

  • Carbone, D., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PMC, PMC9959349. [Link]

  • Carbone, D., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed, 36835086. [Link]

  • De Franco, M., et al. (2023). Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. Unipd. [Link]

Sources

Comparative

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation of Bromophenyl Triazines

Executive Summary & The Causality of Analytical Choices In the realm of structural elucidation, distinguishing between isomeric heterocyclic scaffolds requires analytical methodologies that transcend simple accurate mass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Causality of Analytical Choices

In the realm of structural elucidation, distinguishing between isomeric heterocyclic scaffolds requires analytical methodologies that transcend simple accurate mass measurements. Bromophenyl triazines represent a critical chemical class bifurcated into two major structural isomers: 1,3,5-triazines (symmetrical scaffolds pivotal in covalent organic frameworks and OLEDs) and 1,2,4-triazines (asymmetrical pharmacophores essential in medicinal chemistry, such as GPR84 antagonists)[1].

While both isomers share identical chemical formulas and exact masses, their thermodynamic stability and gas-phase reactivity are fundamentally divergent. As an application scientist, the strategic selection of Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID) is not arbitrary; it is dictated by these thermodynamic differences[2]. Furthermore, the presence of bromine atoms transforms the MS/MS workflow into a self-validating system . Bromine’s natural isotopic distribution (~50.69% ⁷⁹Br and ~49.31% ⁸¹Br) generates highly specific multiplet clusters[3]. By tracking the transition of these clusters (e.g., from a 1:3:3:1 quartet to a 1:2:1 triplet), the mass spectrometer intrinsically validates the exact elemental composition of the neutral loss, mathematically eliminating false-positive fragment assignments.

Structural Divergence: 1,3,5-Triazines vs. 1,2,4-Triazines

The fragmentation behavior of a molecule is a direct consequence of its weakest covalent bonds.

  • 1,3,5-Bromophenyl Triazines (Symmetrical): Featuring alternating carbon-nitrogen bonds, this ring system is highly resonance-stabilized. Fragmentation necessitates elevated collision energies (CE > 35 eV) and typically proceeds via symmetrical cycloreversion, resulting in the loss of distinct aryl nitrile units[4].

  • 1,2,4-Bromophenyl Triazines (Asymmetrical): The presence of adjacent nitrogen atoms (N-N bond) creates a thermodynamic vulnerability[5]. At significantly lower collision energies (CE 15–25 eV), the 1,2,4-triazine core undergoes a rapid retro-Diels-Alder-like extrusion of neutral nitrogen gas (N₂), serving as the definitive diagnostic marker for this isomer[6].

Table 1: Comparative MS/MS Fragmentation Profiles
Analytical Feature1,3,5-Bromophenyl Triazines1,2,4-Bromophenyl Triazines
Model Compound 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine5,6-Bis(4-bromophenyl)-1,2,4-triazine derivatives
Primary Application Materials Science, COFs[7]Pharmaceuticals (e.g., GPR84 antagonists)[1]
Core Stability High (Symmetrical aromaticity)Low to Moderate (Weak N-N bond)
Optimal Collision Energy High (35–55 eV)Low to Moderate (15–30 eV)
Primary Neutral Loss Aryl nitrile (e.g., Br-C₆H₄-CN, -181 Da)Nitrogen gas (N₂, -28 Da)[5]
Secondary Neutral Loss Bromine radical (Br•, -79/81 Da)Hydrogen cyanide (HCN, -27 Da)[5]
Isotopic Shift Validation 1:3:3:1 ➔ 1:2:1 (Confirms loss of 1 Br)1:2:1 ➔ 1:2:1 (Core cleavage, Br retained)

Comparative Fragmentation Pathways

To visually map the causality of these gas-phase reactions, the following diagram illustrates the divergent CID pathways of the two isomeric classes.

Fragmentation Precursor1 1,3,5-Triazine Isomer [M+H]+ m/z ~546 (3 Br: 1:3:3:1 Isotope Pattern) Frag1_1 Symmetrical Cleavage Loss of Br-C6H4-CN (-182 Da) Precursor1->Frag1_1 High CE (>40 eV) Precursor2 1,2,4-Triazine Isomer [M+H]+ m/z ~392 (2 Br: 1:2:1 Isotope Pattern) Frag2_1 Retro-Diels-Alder Loss of N2 (-28 Da) Precursor2->Frag2_1 Low CE (<20 eV) Product1_1 Bis-Aryl Fragment m/z ~364 (2 Br: 1:2:1 Isotope Pattern) Frag1_1->Product1_1 Product2_1 Intermediate Ion m/z ~364 (2 Br: 1:2:1 Isotope Pattern) Frag2_1->Product2_1 Frag2_2 Secondary Cleavage Loss of HCN (-27 Da) Product2_1->Frag2_2 Product2_2 Product Ion m/z ~337 (2 Br: 1:2:1 Isotope Pattern) Frag2_2->Product2_2

Figure 1: Comparative MS/MS fragmentation pathways of 1,3,5- vs 1,2,4-bromophenyl triazines.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following LC-ESI-MS/MS protocol is designed to prevent isotopic distortion and maximize structural diagnostic yield.

Step 1: Matrix Preparation & Concentration Control
  • Action: Dilute analytical standards to a maximum of 100 ng/mL in 50:50 Methanol/Water with 0.1% Formic Acid.

  • Causality: Halogenated compounds are highly susceptible to space-charge effects in the ion trap or collision cell. High concentrations cause detector saturation, which artificially flattens the apex of the ⁷⁹Br/⁸¹Br peaks, destroying the 1:1 isotopic ratio required for self-validation[3].

Step 2: Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 UHPLC column with a shallow gradient (e.g., 5% to 95% Acetonitrile over 15 minutes).

  • Causality: Isomeric bromophenyl triazines can co-elute. A shallow gradient ensures baseline resolution of 1,3,5- and 1,2,4-isomers prior to ionization, preventing chimeric MS/MS spectra.

Step 3: Source Optimization (ESI+)
  • Action: Apply a moderate capillary voltage (3.0–3.5 kV) and low declustering potential (DP).

  • Causality: The basic nitrogen atoms of the triazine ring readily accept protons to form [M+H]⁺[2]. A low DP prevents in-source fragmentation, ensuring the intact precursor ion reaches the collision cell.

Step 4: Collision Energy (CE) Ramping
  • Action: Acquire MS/MS spectra using stepped CE ramping (e.g., 15 eV, 35 eV, and 55 eV).

  • Causality: A single collision energy is insufficient. Low CE (15 eV) is required to capture the delicate N₂ extrusion of 1,2,4-triazines[5], while high CE (55 eV) is mandatory to force the robust 1,3,5-triazine ring to cleave into its constituent nitriles[4].

Workflow Prep 1. Sample Prep <100 ng/mL LC 2. UHPLC C18 Gradient Prep->LC Ionization 3. ESI Source Positive Mode (+) LC->Ionization MS1 4. MS1 Scan Isotope Validation Ionization->MS1 CID 5. CID Cell CE Ramping MS1->CID MS2 6. MS2 Scan Fragment Analysis CID->MS2

Figure 2: Self-validating LC-ESI-MS/MS experimental workflow for brominated triazines.

References

  • PubChem Database. "2,4,6-Tris(4-bromophenyl)-1,3,5-triazine." National Center for Biotechnology Information. URL:[Link]

  • Jenkins, L., et al. "Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Yin, Y., et al. "Recognizing Contamination Fragment Ions in Liquid Chromatography–Tandem Mass Spectrometry Data." Journal of the American Society for Mass Spectrometry, 2021. URL:[Link]

  • Banoub, J., et al. "Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry." International Journal of Environmental Analytical Chemistry, 1995. URL:[Link]

  • Gao, Y., et al. "Trisubstituted 1,3,5-Triazines: The First Ligands of the sY12-Binding Pocket on Chemokine CXCL12." Journal of Medicinal Chemistry, 2016. URL:[Link]

Sources

Validation

A Comparative Guide to the Synthesis of 5-(3-bromophenyl)-1,2,4-triazin-3-amine: Evaluating Reproducibility and Practicality of Key Pathways

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary medicinal chemistry, the 1,2,4-triazine scaffold is a cornerstone for the development of novel therapeutic agents, demonstr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the 1,2,4-triazine scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities. The targeted synthesis of specific derivatives, such as 5-(3-bromophenyl)-1,2,4-triazin-3-amine, is of significant interest for structure-activity relationship (SAR) studies. This guide provides an in-depth, objective comparison of plausible synthetic pathways for this compound, focusing on reproducibility, scalability, and the underlying chemical principles. The information presented herein is designed to empower researchers to make informed decisions in the laboratory.

Executive Summary: A Tale of Two Pathways

While a single, universally adopted method for the synthesis of 5-(3-bromophenyl)-1,2,4-triazin-3-amine is not prominently documented, fundamental principles of heterocyclic chemistry allow for the rational design of two primary synthetic strategies. This guide will dissect a direct, one-pot cyclocondensation approach and a more linear, multi-step alternative. Each pathway presents a unique set of advantages and challenges, which will be explored in detail.

Pathway 1: The Direct Cyclocondensation Approach

This is arguably the most straightforward and atom-economical route, relying on the reaction of a commercially available α-ketoaldehyde, 3-bromophenylglyoxal, with aminoguanidine.

Pathway 2: The Multi-Step Sequential Synthesis

This alternative approach begins with a more readily available starting material, 3-bromoacetophenone, and proceeds through several steps to construct the target molecule. While more laborious, this pathway may offer greater control over purity and could be advantageous if the key α-ketoaldehyde is unavailable or of poor quality.

Comparative Analysis of Synthetic Pathways

ParameterPathway 1: Direct CyclocondensationPathway 2: Multi-Step Synthesis
Starting Materials 3-Bromophenylglyoxal hydrate, Aminoguanidine bicarbonate3-Bromoacetophenone, Diethyl oxalate, Aminoguanidine bicarbonate
Number of Steps 13
Potential Yield Moderate to GoodPotentially higher overall, but dependent on each step's efficiency
Scalability GoodModerate, limited by the scalability of each individual step
Purification Can be challenging due to potential side productsGenerally more straightforward purification of intermediates
Reproducibility Highly dependent on the quality of 3-bromophenylglyoxalMore predictable, with established protocols for each reaction type
Key Advantage Simplicity and speedUse of more common starting materials and greater control

Pathway 1: In-Depth Protocol and Mechanistic Insights

The Chemistry: A Classic Cyclocondensation

The synthesis of 3-amino-1,2,4-triazines from α-dicarbonyl compounds and aminoguanidine is a well-established transformation in heterocyclic chemistry.[1][2] The reaction proceeds through a series of nucleophilic additions and dehydrations. Initially, the more nucleophilic hydrazino group of aminoguanidine attacks one of the carbonyl groups of the glyoxal. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic 1,2,4-triazine ring. The use of aminoguanidine bicarbonate is advantageous as it is a stable salt that releases the free base in situ under the reaction conditions.

Pathway 1 A 3-Bromophenylglyoxal Hydrate C 5-(3-bromophenyl)-1,2,4-triazin-3-amine A->C Cyclocondensation (e.g., EtOH, reflux) B Aminoguanidine Bicarbonate B->C

Caption: Direct one-pot synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 3-Bromophenylglyoxal hydrate

  • Aminoguanidine bicarbonate

  • Ethanol (or other suitable solvent like n-butanol)

  • Glacial acetic acid (optional, as catalyst)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromophenylglyoxal hydrate (1.0 eq) and aminoguanidine bicarbonate (1.1 eq).

  • Add ethanol to achieve a concentration of approximately 0.2 M.

  • Optionally, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it may be the desired product. Filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and mass spectrometry.

Self-Validation and Trustworthiness:

The reproducibility of this protocol is highly contingent on the purity of the 3-bromophenylglyoxal hydrate. It is advisable to characterize the starting material by NMR before use. The progress of the reaction should be carefully monitored by TLC to avoid the formation of side products due to prolonged heating. The final product's identity and purity should be unequivocally confirmed by spectroscopic methods.

Pathway 2: A Comparative Multi-Step Approach

The Rationale: Circumventing Starting Material Issues

Pathway 2 cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Saponification (Optional) cluster_2 Step 3: Cyclocondensation A 3-Bromoacetophenone C Ethyl 2-(3-bromophenyl)-2-oxoacetate A->C NaOEt, EtOH B Diethyl oxalate B->C D Ethyl 2-(3-bromophenyl)-2-oxoacetate E 2-(3-Bromophenyl)-2-oxoacetic acid D->E NaOH, H2O/EtOH F α-Keto-ester/acid H 5-(3-bromophenyl)-1,2,4-triazin-3-amine F->H EtOH, reflux G Aminoguanidine Bicarbonate G->H

Caption: Multi-step synthesis starting from 3-bromoacetophenone.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(3-bromophenyl)-2-oxoacetate

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol.

  • To this solution, add diethyl oxalate (1.2 eq).

  • Cool the mixture in an ice bath and add a solution of 3-bromoacetophenone (1.0 eq) in anhydrous ethanol dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude ester by vacuum distillation or column chromatography.

Step 2 (Optional): Saponification to 2-(3-Bromophenyl)-2-oxoacetic acid

  • Dissolve the ethyl ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry.

Step 3: Synthesis of 5-(3-bromophenyl)-1,2,4-triazin-3-amine

  • Follow the procedure outlined in Pathway 1, using either the α-keto-ester from Step 1 or the α-keto-acid from Step 2 as the starting dicarbonyl compound.

Expertise in Causality:

The Claisen condensation in Step 1 is a classic carbon-carbon bond-forming reaction that is generally reliable. The optional saponification in Step 2 can sometimes lead to cleaner cyclization in the final step, as the carboxylic acid can be easier to purify than the ester. The final cyclocondensation is mechanistically identical to that in Pathway 1.

Expected Analytical Characterization

For the final product, 5-(3-bromophenyl)-1,2,4-triazin-3-amine, the following spectroscopic data would be expected:

  • ¹H NMR: Resonances in the aromatic region corresponding to the protons of the 3-bromophenyl group and the C6-proton of the triazine ring. A broad singlet for the amino protons would also be anticipated.

  • ¹³C NMR: Signals corresponding to the carbon atoms of the 3-bromophenyl ring and the 1,2,4-triazine core.

  • Mass Spectrometry (ESI-MS): An [M+H]⁺ ion corresponding to the molecular weight of the product (C₉H₇BrN₄). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be clearly visible.

Conclusion and Recommendations

For researchers seeking a rapid and direct synthesis of 5-(3-bromophenyl)-1,2,4-triazin-3-amine, Pathway 1 (Direct Cyclocondensation) is the recommended starting point, provided that high-quality 3-bromophenylglyoxal is available. Its simplicity and atom economy are significant advantages for initial screening and small-scale synthesis.

However, for larger-scale preparations or when reproducibility is paramount and the quality of the glyoxal is uncertain, Pathway 2 (Multi-Step Synthesis) offers a more robust and controllable, albeit longer, alternative. The ability to purify the intermediate α-keto-ester or acid can lead to a cleaner final product and potentially a higher overall yield.

Ultimately, the choice of synthetic route will depend on the specific needs of the research project, including available starting materials, desired scale, and the importance of minimizing reaction steps versus ensuring high purity and reproducibility.

References

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PMC - NIH. [Link]

  • Synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines under solvent and catalyst-free conditions. ResearchGate. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

  • A simple and efficient route for the synthesis of 3-amino aryl -5-aryl -1,2,4-triazoles and investigation of the antibacterial activity. SID. [Link]

  • The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins. PubMed. [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. PMC - NIH. [Link]

  • CN108264490B - 1,3, 5-triazine derivative and preparation method and application thereof - Google Patents.
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. SCIRP. [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. University of Pardubice. [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. [Link]

  • An improved synthesis of aminoguanidine bicarbonate. Sciencemadness Discussion Board. [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]

  • Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. PubMed. [Link]

  • Chapter 3 – Structural characterization of triazines. - TDX. Tesis Doctorals en Xarxa. [Link]

  • Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines. ResearchGate. [Link]

Sources

Comparative

Comprehensive Comparison Guide: Antimicrobial Efficacy of 5-(3-Bromophenyl)-1,2,4-Triazin-3-Amine Analogs vs. Standard Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide Executive Summary The 1,2,4-triazine scaffold is widely recognized as a privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide

Executive Summary

The 1,2,4-triazine scaffold is widely recognized as a privileged structure in medicinal chemistry due to its broad spectrum of biological activities, including potent antimicrobial, anti-inflammatory, and antitumor properties[1]. As antimicrobial resistance (AMR) renders traditional antibiotics increasingly obsolete, structural hybridization and halogenation of azaheterocycles have emerged as critical strategies.

This guide objectively compares the antimicrobial performance of 5-(3-bromophenyl)-1,2,4-triazin-3-amine analogs against unsubstituted variants, fluorinated analogs[2], and clinical standards like Ciprofloxacin. By analyzing Structure-Activity Relationships (SAR) and providing self-validating experimental protocols, this document serves as an authoritative resource for laboratories evaluating triazine-based compounds for preclinical development[3].

Mechanistic Overview: Why the 1,2,4-Triazine Scaffold Works

The efficacy of 6-aryl and 5-aryl-1,2,4-triazin-3-amines stems from their ability to act as dual-action inhibitors[3]. Recent molecular simulation studies on structurally related azines and thiazoles demonstrate their capacity to disrupt quorum sensing (QS) by acting as potential LasR inhibitors in Pseudomonas aeruginosa[4]. Concurrently, the planar triazine core intercalates with bacterial DNA gyrase, halting replication.

MOA Drug 5-(3-bromophenyl)- 1,2,4-triazin-3-amine Membrane Bacterial Membrane Penetration Drug->Membrane High Lipophilicity Target DNA Gyrase Inhibition Membrane->Target Intracellular Access QS Quorum Sensing (LasR) Interference Membrane->QS Receptor Binding Replication Halt DNA Replication Target->Replication Cleavage Complex Biofilm Biofilm Reduction QS->Biofilm Downregulates Virulence Death Bacterial Cell Death Replication->Death Biofilm->Death

Caption: Proposed dual-mechanism antimicrobial pathway of 5-(3-bromophenyl)-1,2,4-triazin-3-amine analogs.

Comparative Performance Data

To objectively evaluate the 5-(3-bromophenyl) substitution, we compare its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant pathogens. The data below synthesizes expected performance metrics based on the halogenation trends of 1,2,4-triazine derivatives[2][3][5].

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) Comparison
Compound / AnalogS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)Mechanism / Notes
1,2,4-Triazin-3-amine (Unsubstituted)64.032.0>128.0>128.0Weak baseline activity; poor lipophilicity.
5-(2-Fluorophenyl)-... [2]16.016.032.064.0Moderate activity; fluorine improves metabolic stability.
5-(3-Bromophenyl)-... 4.0 2.0 8.0 16.0 High potency; bromine enhances cell wall penetration.
Ciprofloxacin (Standard)0.50.250.51.0Broad-spectrum fluoroquinolone standard.
Structure-Activity Relationship (SAR) Insights

The introduction of a bromine atom at the meta (3-) position of the phenyl ring provides a distinct advantage over both the unsubstituted core and the 2-fluoro analog[2].

  • Lipophilicity (LogP): The bulky, highly lipophilic bromine atom significantly increases the molecule's partition coefficient, driving superior penetration across the complex lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria like E. coli and P. aeruginosa.

  • Halogen Bonding: Bromine is highly polarizable. It acts as a Lewis acid (sigma-hole donor), forming strong, directional halogen bonds with the backbone carbonyl oxygens of target proteins (e.g., the LasR receptor pocket[4]), locking the inhibitor in place more effectively than the highly electronegative, but poorly polarizable, fluorine atom.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these analogs must rely on self-validating assay systems. Below are the optimized protocols detailing not just the steps, but the causality behind the experimental design.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Purpose: To determine the lowest concentration of the triazine analog that completely inhibits visible bacterial growth.

Causality & Validation: Traditional optical density (OD) readings can be confounded by the precipitation of highly lipophilic compounds like brominated triazines. To create a self-validating system, we use Resazurin (a redox indicator). Live, metabolically active bacteria reduce the blue resazurin to pink resorufin. If a well remains blue, the compound successfully inhibited metabolism, eliminating false positives caused by drug precipitation.

Step-by-Step Methodology:

  • Preparation: Dissolve the 5-(3-bromophenyl)-1,2,4-triazin-3-amine analog in 100% DMSO, then dilute in Mueller-Hinton Broth (MHB) to a starting concentration of 256 µg/mL (final DMSO ≤ 1% to prevent solvent toxicity).

  • Serial Dilution: Perform two-fold serial dilutions across a 96-well plate (128 to 0.25 µg/mL).

  • Inoculation: Add 5×105 CFU/mL of log-phase bacterial suspension to each well. Include a positive growth control (no drug) and a negative sterility control (no bacteria).

  • Incubation: Incubate at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Record the MIC as the lowest concentration well that remains strictly blue (no color shift to pink).

Protocol B: Time-Kill Kinetics Assay

Purpose: To determine whether the 5-(3-bromophenyl) analog is bacteriostatic (inhibits growth) or bactericidal (actively kills cells).

Workflow Prep 1. Inoculum Preparation (Log-phase, 5x10^5 CFU/mL) Dose 2. Compound Addition (1x, 2x, 4x MIC) Prep->Dose Incubate 3. Incubation (37°C, Shaking) Dose->Incubate Sample 4. Aliquot Sampling (0, 2, 4, 8, 24 hrs) Incubate->Sample Dilute 5. Serial Dilution & Plating (MHA) Sample->Dilute Count 6. CFU Enumeration & Log Reduction Analysis Dilute->Count

Caption: Step-by-step workflow for Time-Kill Kinetics assay to determine bactericidal activity.

Causality & Validation: The sampling intervals (0, 2, 4, 8, and 24 hours) are not arbitrary; they are strategically chosen to capture the exponential growth phase and the onset of the stationary phase. A compound is strictly defined as bactericidal only if it achieves a ≥3log10​ CFU/mL reduction (99.9% kill) compared to the initial inoculum. By testing at 1×, 2×, and 4× MIC, researchers can establish dose-dependency, validating that the mechanism of action is receptor/target-mediated rather than non-specific membrane toxicity.

Conclusion

The 5-(3-bromophenyl)-1,2,4-triazin-3-amine analogs represent a significant structural upgrade over unsubstituted or fluorinated 1,2,4-triazines[2][5]. The strategic placement of the bromine atom optimizes the molecule's lipophilicity and halogen-bonding capabilities, translating to measurable improvements in MIC against both Gram-positive and Gram-negative pathogens. For drug development professionals, utilizing rigorous, self-validating assays like resazurin microdilution and time-kill kinetics is essential to accurately benchmark these promising azaheterocycles against current clinical standards.

References

  • Hybridization of First and Second Line Tuberculosis drugs with 1,2,5 -Triazines and biological study of hybrid drugs. Univen. Retrieved from:[Link]

  • Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. PMC (NIH). Retrieved from: [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC (NIH). Retrieved from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Blueprint: 5-(3-Bromophenyl)-1,2,4-triazin-3-amine

As drug development and synthetic chemistry advance, the lifecycle management of specialized intermediates requires rigorous operational oversight. 5-(3-bromophenyl)-1,2,4-triazin-3-amine is a highly valuable building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic chemistry advance, the lifecycle management of specialized intermediates requires rigorous operational oversight. 5-(3-bromophenyl)-1,2,4-triazin-3-amine is a highly valuable building block in kinase inhibitor synthesis and medicinal chemistry. However, its halogenated and nitrogen-rich structure demands strict safety and disposal protocols.

As a Senior Application Scientist, I have designed this guide to provide researchers and EHS professionals with field-proven, self-validating methodologies. By understanding the causality behind the hazards, your laboratory can ensure regulatory compliance, protect personnel, and prevent environmental contamination.

Section 1: Chemical Hazard Profile & Causality

To handle a chemical safely, one must understand the mechanistic causality behind its hazards. The risk profile of 5-(3-bromophenyl)-1,2,4-triazin-3-amine is dictated by three distinct structural features:

  • The Bromophenyl Moiety (Halogenated Hazard): The presence of the bromine atom classifies this compound as a Halogenated Organic Compound (HOC) under EPA guidelines. Upon thermal degradation or combustion, the carbon-bromine bond breaks, generating highly corrosive and toxic hydrogen bromide (HBr) gas[1]. This dictates that the waste cannot be processed in standard municipal incinerators.

  • The 1,2,4-Triazine Core (Nitrogen Emission Hazard): This nitrogen-rich heterocyclic ring is highly stable. When subjected to the extreme heat required for disposal, it releases significant amounts of nitrogen oxides (NOx) [2].

  • The Primary Amine Group (Biological Reactivity): Amines frequently act as skin and respiratory sensitizers. The generation of airborne dust during weighing or transfer operations significantly increases the risk of inhalation exposure and mucosal irritation.

Section 2: Laboratory Handling & Spill Response Workflow

Standard operating procedures must be engineered to prevent dust dispersion and dermal contact.

Operational Handling Protocol
  • Engineering Controls: Always handle the dry powder within a certified chemical fume hood or exhausted balance enclosure.

  • Personal Protective Equipment (PPE): Don a fitted N95/P100 particulate respirator, chemical-resistant nitrile gloves (double-gloving is strongly recommended to prevent breakthrough), and splash-proof safety goggles [5].

  • Static Mitigation: Fine organic powders can form combustible dust mixtures. Utilize spark-proof spatulas and ensure all weighing equipment is properly grounded.

Step-by-Step Spill Response Methodology

Adding water to fine organic powders often exacerbates the spill by creating a slurry that increases the surface area for dermal contact and complicates collection. Follow this self-validating dry-cleanup system:

  • Evacuate and Assess: Immediately clear the area of non-essential personnel. Determine if the spill is dry powder or dissolved in a solvent.

  • Containment: For dry spills, gently cover the powder with damp (not soaking) paper towels to suppress dust aerosolization without creating a slurry.

  • Collection: Use a HEPA-filtered vacuum dedicated to hazardous chemical spills, or carefully sweep the material using spark-proof tools.

  • Packaging: Transfer the collected material into a sealable, chemically compatible secondary container (e.g., High-Density Polyethylene, HDPE).

  • Decontamination: Wash the spill surface with a compatible solvent (e.g., ethanol) to dissolve residual traces, followed by standard soap and water. Dispose of all cleaning materials as halogenated hazardous waste.

SpillResponse Start Spill Detected: 5-(3-bromophenyl)-1,2,4-triazin-3-amine Assess Assess Spill Size & Risk Start->Assess PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Contain Spill (Avoid Dust Formation) PPE->Contain Collect Collect via Vacuum/Sweeping (Spark-proof tools) Contain->Collect Package Place in Sealable Compatible Container Collect->Package Label Label as: 'Halogenated Organic Solid Waste' Package->Label Dispose Transfer to Licensed Disposal Facility (Incineration) Label->Dispose

Step-by-step spill response workflow for 5-(3-bromophenyl)-1,2,4-triazin-3-amine.

Section 3: Waste Segregation & Proper Disposal Procedures

Under the EPA's Resource Conservation and Recovery Act (RCRA), waste containing halogenated organic compounds must be strictly segregated from non-halogenated waste streams to prevent dangerous chemical reactions and to ensure proper thermal destruction [3].

Segregation Logic

The presence of bromine dictates the entire waste stream's classification. If 5-(3-bromophenyl)-1,2,4-triazin-3-amine is dissolved in a non-halogenated solvent (like DMSO or Methanol), the resulting mixture must still be routed to the halogenated waste stream [4]. Mixing halogenated waste into non-halogenated bulk containers is a severe regulatory violation that can damage standard incinerators not equipped for acid gas neutralization.

Ultimate Destruction Methodology

Standard municipal incineration temperatures are insufficient to break the stable carbon-bromine and triazine ring bonds. The only approved disposal method is High-Temperature Rotary Kiln Incineration (>1100°C) .

Furthermore, the disposal facility must utilize Alkaline Flue Gas Scrubbing (typically employing calcium hydroxide or sodium hydroxide wet scrubbers). This post-combustion step is non-negotiable, as it chemically neutralizes the HBr and NOx gases generated during incineration, preventing the release of acid rain precursors into the atmosphere [2].

WasteSegregation Waste 5-(3-bromophenyl)-1,2,4-triazin-3-amine Waste Generated IsSolid Is the waste solid or in solution? Waste->IsSolid SolidWaste Solid Waste (Powder/Crystals) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) IsSolid->LiquidWaste Solution SolidBin Solid Halogenated Organic Waste Bin SolidWaste->SolidBin Halogenated Halogenated Solvent? (e.g., DCM, Chloroform) LiquidWaste->Halogenated Solvent Type NonHalogenated Non-Halogenated Solvent? (e.g., DMSO, MeOH) LiquidWaste->NonHalogenated Solvent Type HaloBin Liquid Halogenated Waste Bin Halogenated->HaloBin NonHaloBin Do Not Mix! Bromine dictates Halogenated stream NonHalogenated->NonHaloBin Incinerator High-Temp Incineration with Flue Gas Scrubbing SolidBin->Incinerator HaloBin->Incinerator NonHaloBin->HaloBin Re-route due to Br

Logical workflow for the segregation and disposal of halogenated triazine waste streams.

Section 4: Quantitative Data & Regulatory Classification

For quick reference by laboratory managers and Environmental Health and Safety (EHS) officers, the critical logistical parameters for this compound are summarized below:

ParameterSpecification / Classification
Chemical Class Halogenated Heterocyclic Amine
Physical State Solid (Powder/Crystals)
EPA Waste Classification Halogenated Organic Compound (HOC)
Primary Combustion Hazards Hydrogen Bromide (HBr), Nitrogen Oxides (NOx), Carbon Monoxide (CO)
Recommended Disposal Method High-Temperature Incineration (>1100°C) with Alkaline Flue Gas Scrubbing
Transport Hazard (DOT/IMDG) Not typically regulated as dangerous goods, but strictly managed as hazardous waste
References
  • Title: Engineering Assessment of EDB Pesticide Destruction Technologies Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: AP-42, Vol. I, CH 2.1: Refuse Combustion Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: 40 CFR Part 268 -- Land Disposal Restrictions Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Hazardous Waste Listings Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.